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Foundational

An In-Depth Technical Guide to Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Conformationally Constrained Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Cbz-8-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. As a conformationally constrained, non-proteinogenic amino acid, this molecule represents a valuable building block in modern medicinal chemistry. Its rigid spirocyclic scaffold offers a unique three-dimensional architecture, enabling the design of novel peptidomimetics and therapeutic agents with enhanced potency, selectivity, and metabolic stability. This document details the proposed synthetic pathways, key chemical properties, and the strategic rationale for its utilization in areas such as peptide design and the development of therapeutics targeting protein-protein interactions.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of functional groups is paramount for the interaction of a ligand with its biological target. While linear peptides possess significant therapeutic potential, their inherent conformational flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acids, such as spirocyclic derivatives, is a powerful strategy to address these limitations.[1]

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique α,α-disubstituted amino acid that introduces a rigid spirocyclic system into a peptide backbone. The spirocyclic core, an ethylene glycol ketal of a cyclohexanone, locks the torsional angles around the α-carbon, thereby pre-organizing the peptide into a more defined conformation. This can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.[2] The benzyloxycarbonyl (Cbz) protecting group on the α-amino function is a well-established and versatile protecting group in peptide synthesis, stable under a variety of conditions and readily removable by catalytic hydrogenation.[3][]

This guide will explore the fundamental aspects of this promising building block, from its synthesis to its strategic application in the design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid combines a spirocyclic core with a protected amino acid functionality. The systematic IUPAC name for the unprotected parent amino acid is 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.[5]

Molecular Structure:

Caption: Chemical structure of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Physicochemical Properties:

PropertyValue (Parent Amino Acid)ReferencePredicted Value (Cbz-Derivative)
CAS Number 54621-18-0[5]N/A
Molecular Formula C₉H₁₅NO₄[5]C₁₇H₂₁NO₆
Molecular Weight 201.22 g/mol [5]335.35 g/mol
Melting Point 301-304 °C[5]Expected to be lower than the parent amino acid due to the Cbz group.
Boiling Point 372.1 °C at 760 mmHg[5]N/A
Solubility Sparingly soluble in water.General knowledgeExpected to have lower water solubility and higher solubility in organic solvents like ethyl acetate, and dichloromethane.

Synthesis and Characterization

A specific, peer-reviewed synthesis for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has not been identified in the current literature. However, a reliable synthetic route can be proposed based on well-established chemical transformations. The synthesis logically proceeds in three main stages:

  • Synthesis of the Ketone Precursor: Preparation of 1,4-dioxaspiro[4.5]decan-8-one.

  • Formation of the Spirocyclic Amino Acid: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • N-Terminal Protection: Introduction of the Cbz group.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: N-Protection start 1,4-Cyclohexanedione ketone 1,4-Dioxaspiro[4.5]decan-8-one start->ketone Ketalization amino_acid 8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid ketone->amino_acid Bucherer-Bergs or Strecker Synthesis final_product Cbz-8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid amino_acid->final_product Cbz Protection

Caption: Proposed three-stage synthetic workflow.

Experimental Protocols

This procedure is adapted from established methods for the selective ketalization of 1,4-cyclohexanedione.[6][7]

  • Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,4-dioxaspiro[4.5]decan-8-one.

The Bucherer-Bergs reaction is a classic method for the synthesis of α-amino acids from ketones.[8]

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, potassium cyanide, ammonium carbonate, ethanol, water.

  • Procedure:

    • In a sealed pressure vessel, combine 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

    • Heat the mixture with stirring at 60-80 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.

    • After cooling, the intermediate hydantoin may precipitate. The hydantoin is then hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., Ba(OH)₂).

    • Following hydrolysis and neutralization, the amino acid product can be isolated by crystallization.

This is a standard procedure for the benzyloxycarbonylation of amino acids.[9]

  • Materials: 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve the spirocyclic amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

    • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl, which should precipitate the Cbz-protected product.

    • Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Characterization

The characterization of the final product would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the spirocyclic ring protons, the methylene protons of the ethylene glycol ketal, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.

    • ¹³C NMR: Characteristic signals would be present for the spiro carbon, the ketal carbons, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (carbamate), C=O stretches (carboxylic acid and carbamate), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₁NO₆ would confirm the identity of the compound.

Applications in Drug Discovery and Peptide Science

The unique structural features of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid make it a highly attractive building block for various applications in drug discovery and development.

Peptidomimetics and Conformational Control

The primary application of this constrained amino acid is in the design of peptidomimetics. By replacing a native amino acid in a peptide sequence, the spirocyclic core can induce specific secondary structures, such as β-turns or helical motifs.[10] This conformational restriction can lead to:

  • Enhanced Receptor Binding: Pre-organizing the peptide into its bioactive conformation reduces the entropic cost of binding, potentially increasing potency.[1]

  • Increased Selectivity: A more rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.

  • Improved Metabolic Stability: The α,α-disubstituted nature of the amino acid sterically hinders the approach of proteases, prolonging the biological half-life of the peptide.[2]

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with Spiro Amino Acid) a1 Multiple Conformations a2 Low Receptor Affinity a1->a2 a3 Proteolytic Degradation a1->a3 b2 High Receptor Affinity b3 Proteolytic Stability b1 Defined Conformation b1->b2 b1->b3

Caption: Conceptual comparison of flexible vs. conformationally constrained peptides.

Scaffolds for Small Molecule Drug Discovery

Beyond its use in peptides, the spirocyclic amino acid core can serve as a three-dimensional scaffold for the development of small molecule therapeutics. The rigid framework allows for the precise projection of pharmacophoric groups into space, facilitating optimal interactions with a target's binding site. This is particularly advantageous for disrupting protein-protein interactions, which often involve large and shallow binding surfaces.

Potential Role in Modulating Macrophage Response

While direct, peer-reviewed evidence is pending, the parent compound, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, has been noted as a chemical useful in the study of altering in vivo macrophage responses.[11] Macrophages are key cells of the immune system that can adopt different phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2) in response to their microenvironment. The degradation products of biomaterials can influence macrophage polarization, impacting tissue regeneration and the foreign body response.[12][13] It is plausible that polymers or surfaces modified with this spirocyclic amino acid could present specific topographical or chemical cues that influence macrophage behavior, a critical area of research in biomaterials and immunology. Further investigation is required to elucidate the precise mechanism of this interaction.

Conclusion

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetically accessible, conformationally constrained amino acid with significant potential in advanced drug discovery. Its rigid spirocyclic core provides a powerful tool for medicinal chemists to control peptide conformation, enhance metabolic stability, and design novel three-dimensional scaffolds. While a definitive, published synthetic protocol and full characterization data for the Cbz-protected form are yet to be reported, the established synthetic routes for its precursors and standard protection chemistries provide a clear path for its preparation. The continued exploration of such unique building blocks will undoubtedly fuel the development of innovative therapeutics with improved pharmacological profiles.

References

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Li, W., et al. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • Fletcher, S., & Hamilton, A. D. (2006). Using non-natural amino acids to design and synthesize peptide-based molecules with enhanced properties. Current Opinion in Chemical Biology, 10(6), 561-567.
  • Goodman, L., et al. (1984). U.S. Patent No. 4,431,652. Washington, DC: U.S.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Brik, A. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Hruby, V. J., & Balse, P. M. (2000). Conformational and topographical considerations in the design of biologically active peptides. Current Medicinal Chemistry, 7(10), 945-970.
  • Lenci, E., & Trabocchi, A. (2020). Spiro-scaffolds in the design of peptidomimetics. Molecules, 25(11), 2636.
  • Alfa Chemistry. (n.d.). CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • Spatola, A. F. (1983). Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. In Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins (Vol. 7, pp. 267-357). Marcel Dekker.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Clinivex. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
  • Brown, B. N., & Badylak, S. F. (2014). Host:biomaterial interactions: 1. The role of the host response in biomaterial translation. Tissue Engineering Part B: Reviews, 20(4), 215-223.
  • Sridharan, R., et al. (2015). The role of macrophage phenotype in biomaterial-induced foreign body response. Journal of the Royal Society Interface, 12(105), 20141151.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.

Sources

Exploratory

A Technical Guide to Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a specialized derivative of the spirocyclic am...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a specialized derivative of the spirocyclic amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The focus of this document is to elucidate the exact mass and molecular weight of this compound, underpinned by a foundational understanding of its chemical nature and the significance of the carboxybenzyl (Cbz) protecting group.

Introduction: The Strategic Role of the Cbz Protecting Group

In the realm of peptide synthesis and the development of complex molecules, the selective protection of reactive functional groups is paramount. The carboxybenzyl (Cbz) group is a cornerstone of this strategy, particularly for the protection of amines. Its introduction renders the amino group unreactive to a variety of reaction conditions, allowing for chemical modifications at other sites of the molecule. The Cbz group's stability under a range of conditions, coupled with its straightforward removal by catalytic hydrogenation, makes it an invaluable tool for synthetic chemists.

The parent compound, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, presents a unique structural scaffold, incorporating a spirocyclic system with a quaternary alpha-amino acid center. This rigid structure is of significant interest in medicinal chemistry for the design of constrained peptides and other pharmacologically active agents. The Cbz-protected form is a key intermediate in the synthesis of more complex derivatives of this spirocyclic amino acid.

Physicochemical Properties

The fundamental physicochemical properties of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are derived from its molecular formula. These values are crucial for analytical characterization, particularly in mass spectrometry.

PropertyValue
Molecular Formula C₁₇H₂₁NO₆
Molecular Weight 335.35 g/mol
Exact Mass 335.13689 u

Determination of Molecular Formula, Weight, and Exact Mass

The molecular formula of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is determined by considering the molecular formula of the parent amino acid and the addition of the Cbz protecting group.

The parent compound, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, has a molecular formula of C₉H₁₅NO₄.[1][2][3] The carboxybenzyl (Cbz) protecting group is typically introduced using benzyl chloroformate (Cbz-Cl). In this reaction, the amino group displaces the chloride, and a hydrogen atom is lost from the amine, forming a carbamate linkage. The net change in the molecular formula is the addition of C₈H₇O₂.

Calculation of Molecular Formula:

  • Parent Molecule: C₉H₁₅NO₄

  • Addition of Cbz group (net): C₈H₇O₂

  • Resulting Molecular Formula: C₁₇H₂₁NO₆

Molecular Weight Calculation:

The molecular weight is calculated using the atomic weights of each element: (17 x 12.011) + (21 x 1.008) + (1 x 14.007) + (6 x 15.999) = 335.35 g/mol

Exact Mass Calculation:

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element: (17 x 12.000000) + (21 x 1.007825) + (1 x 14.003074) + (6 x 15.994915) = 335.13689 u

Synthetic and Methodological Context

The synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves the protection of the amino group of the parent spirocyclic amino acid. This is a standard procedure in organic synthesis, often employed as an early step in a multi-step synthetic route.

Experimental Protocol: Cbz Protection of an Amino Acid

The following is a generalized, illustrative protocol for the Cbz protection of an amino acid, which would be adapted for 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

  • Dissolution: The parent amino acid is dissolved in an aqueous solution, typically with a base such as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and facilitate the reaction.

  • Cooling: The reaction mixture is cooled in an ice bath to control the exothermicity of the reaction.

  • Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution with vigorous stirring. The pH of the reaction mixture is monitored and maintained in the alkaline range (pH 8-10) by the addition of base as needed.

  • Reaction: The reaction is allowed to proceed for several hours at room temperature.

  • Workup: The reaction mixture is typically washed with a non-polar organic solvent to remove any unreacted Cbz-Cl and other impurities.

  • Acidification: The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylic acid of the Cbz-protected amino acid, causing it to precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Parent Amino Acid 8-Amino-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid Reaction_Step N-Acylation Parent Amino Acid->Reaction_Step Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Step Base Aqueous Base (e.g., Na2CO3) Base->Reaction_Step Solvent Water Solvent->Reaction_Step Temp 0°C to RT Temp->Reaction_Step Workup_Step Aqueous Workup & Acidification Reaction_Step->Workup_Step Purification_Step Filtration & Recrystallization Workup_Step->Purification_Step Final_Product Cbz-8-Amino-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid Purification_Step->Final_Product

Caption: Generalized workflow for the Cbz protection of the parent amino acid.

Molecular Structure

The structure of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is characterized by the spirocyclic core with the Cbz group attached to the nitrogen atom of the amino acid moiety.

molecular_structure cluster_mol Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid mol mw Molecular Weight: 335.35 g/mol em Exact Mass: 335.13689 u

Caption: Key properties of the Cbz-protected spirocyclic amino acid.

Conclusion

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetically important intermediate that enables the incorporation of the unique 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid scaffold into larger molecules. A thorough understanding of its fundamental properties, such as its exact mass and molecular weight, is essential for its characterization and use in research and development. The principles of Cbz protection are well-established and provide a reliable method for the synthesis of this and related compounds, paving the way for the exploration of novel chemical entities with potential therapeutic applications.

References

  • Alfa Chemistry. (n.d.). CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • CymitQuimica. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
  • Fisher Scientific. (n.d.). CAS RN 54621-18-0.

Sources

Foundational

A Guide to the Synthesis of Cbz-Protected Spirocyclic Amino Acids: Strategies and Methodologies for Drug Discovery

Abstract Spirocyclic amino acids represent a class of conformationally constrained building blocks that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic amino acids represent a class of conformationally constrained building blocks that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structures can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group, a cornerstone in peptide synthesis, offers robust protection of the amino functionality, facilitating complex synthetic transformations. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing Cbz-protected spirocyclic amino acids. We will delve into key synthetic strategies, including intramolecular cyclization of Cbz-protected precursors, diastereoselective routes to spiro-β-lactams, and the construction of diverse spirocyclic scaffolds such as spiro[3.3]heptanes and spiro-pyrrolidines. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of Cbz-Protected Spirocyclic Amino Acids

The design of novel therapeutic agents often hinges on the ability to control the three-dimensional arrangement of pharmacophoric elements. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique approach to achieving this conformational rigidity.[1] The incorporation of spirocyclic amino acids into peptides and small molecules can pre-organize the bioactive conformation, leading to a more favorable interaction with biological targets.[2]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a pivotal tool in chemical synthesis for the protection of amines.[3][4] Its stability under a wide range of reaction conditions, coupled with well-established methods for its removal, makes it an ideal choice for multi-step syntheses of complex molecules.[3][5][6] This guide will explore the synergy between the Cbz protecting group and the synthesis of intricate spirocyclic amino acid architectures.

Core Synthetic Strategies

The synthesis of Cbz-protected spirocyclic amino acids can be broadly categorized into several key strategies. The choice of pathway is often dictated by the desired ring system, stereochemical outcome, and the availability of starting materials.

Intramolecular Cyclization of Cbz-Protected Precursors

A powerful and direct approach to spirocyclic systems involves the intramolecular cyclization of acyclic or monocyclic Cbz-protected amino acid derivatives. This strategy leverages the Cbz-protected amino acid as a scaffold to orchestrate the ring-closing event.

A notable example is the synthesis of Cbz-protected spirocyclic β-proline esters.[7] This method involves the preparation of a suitable precursor that undergoes intramolecular cyclization to furnish the desired spirocyclic product. The Cbz group is crucial in this process, as it protects the amine functionality and can influence the stereochemical outcome of the cyclization.

Another approach involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[8][9] This metal-free, Brønsted acid-catalyzed reaction provides a route to 1,3-oxazinane-2,5-diones, which can serve as precursors to spirocyclic systems.

Experimental Workflow: Intramolecular Cyclization

cluster_start Starting Material Preparation cluster_cyclization Key Transformation cluster_product Final Product Start Cbz-Protected Amino Acid Derivative Cyclization Intramolecular Cyclization Start->Cyclization  Reaction Conditions (e.g., base, acid, catalyst) Product Cbz-Protected Spirocyclic Amino Acid Cyclization->Product

Caption: Workflow for Intramolecular Cyclization.

Diastereoselective Synthesis of Cbz-Protected Spiro-β-Lactams

Spiro-β-lactams are an important subclass of spirocyclic amino acids with significant biological activity. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a classic method for the synthesis of β-lactams. A novel asymmetric approach utilizes a chiral auxiliary on a proline-derived acid chloride to direct the stereoselectivity of the Staudinger reaction, leading to optically active spiro-β-lactams.[10] The Cbz group can be incorporated either on the imine nitrogen or on the proline precursor.

The synthesis begins with the preparation of the Cbz-protected proline-derived acid chloride. Reaction with an appropriate imine in the presence of a base affords a mixture of diastereomeric spiro-β-lactams. The chiral auxiliary can then be removed to yield the enantiomerically enriched Cbz-protected spiro-β-lactam.

Logical Relationship: Staudinger Reaction for Spiro-β-Lactams

Proline Cbz-Proline Derivative Staudinger [2+2] Cycloaddition (Staudinger Reaction) Proline->Staudinger Imine Imine Imine->Staudinger Spiro Cbz-Spiro-β-lactam Staudinger->Spiro

Caption: Staudinger Reaction Pathway.

Construction of Spiro[3.3]heptane Scaffolds

Spiro[3.3]heptanes are highly sought-after motifs in drug discovery due to their rigid, three-dimensional nature.[1] The synthesis of Cbz-protected amino acids based on this scaffold often involves a multi-step sequence starting from a pre-formed spirocyclic ketone.

One common strategy is the Strecker reaction, which involves the reaction of a ketone with an amine and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid.[11][12] For the synthesis of Cbz-protected spiro[3.3]heptane amino acids, a spiro[3.3]heptanone can be subjected to a Strecker reaction, followed by protection of the resulting amino group with a Cbz group.

An alternative approach involves the use of a strain-relocating semipinacol rearrangement to construct the spiro[3.3]heptan-1-one core.[1] This ketone can then be converted to the desired Cbz-protected amino acid through methods such as the Bucherer-Bergs reaction followed by Cbz protection.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the Cbz protection of a generic amino acid and a representative synthesis of a Cbz-protected spirocyclic system.

Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general and widely used method for the introduction of the Cbz protecting group.[3]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate solution

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol: Synthesis of a Cbz-Protected Spiro-Prolinamide (Illustrative Example)

This protocol is a representative example of how a Cbz-protected amino acid can be used to construct a spirocyclic system, as inspired by the synthesis of Spirapril.[2]

Step 1: Synthesis of Cbz-Protected 4-Oxoproline Methyl Ester This starting material can be synthesized from commercially available 4-hydroxyproline through a series of standard organic transformations including Cbz protection, esterification, and oxidation.

Step 2: Formation of the Spirocyclic Thioacetal

  • Dissolution: Dissolve Cbz-protected 4-oxoproline methyl ester (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: Add 1,2-ethanedithiol (1.2 equivalents) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Cbz-protected spirocyclic thioacetal proline methyl ester.

Step 3: Deprotection of the Cbz Group The Cbz group can be removed under acidic conditions.[2]

  • Reaction: Treat the Cbz-protected spirocyclic thioacetal proline methyl ester with a solution of 20% hydrobromic acid in glacial acetic acid.

  • Work-up: After the reaction is complete, the product can be isolated by precipitation or extraction to yield the spirocyclic amino acid ester.

Data Presentation: Comparison of Cbz Deprotection Methods

The choice of Cbz deprotection method is critical and depends on the presence of other functional groups in the molecule.

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temp., 1 atmMild, clean byproducts (toluene, CO₂)Not compatible with reducible groups (alkenes, alkynes, etc.)
Acidic Cleavage HBr/HOAc0 °C to room temp.Compatible with reducible functional groupsHarsh conditions, may not be suitable for acid-labile substrates
Lewis Acid-Mediated AlCl₃, HFIPRoom temp.Mild, selective in the presence of other sensitive groupsRequires stoichiometric Lewis acid, HFIP is a specialized solvent
Transfer Hydrogenation Ammonium formate, Pd/CRefluxAvoids the use of H₂ gasHigher temperatures may be required

Conclusion and Future Outlook

The synthesis of Cbz-protected spirocyclic amino acids is a vibrant and evolving field, driven by the increasing demand for novel, three-dimensional building blocks in drug discovery. The strategies outlined in this guide, from intramolecular cyclizations to diastereoselective cycloadditions, provide a robust toolkit for accessing a diverse range of these valuable compounds. The enduring utility of the Cbz protecting group, with its well-defined stability and versatile deprotection methods, ensures its continued importance in these complex synthetic endeavors. As synthetic methodologies continue to advance, we can anticipate the development of even more efficient and stereoselective routes to Cbz-protected spirocyclic amino acids, further expanding the accessible chemical space for the design of next-generation therapeutics.

References

  • Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available from: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Available from: [Link]

  • First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available from: [Link]

  • Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available from: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed. Available from: [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC. Available from: [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC. Available from: [Link]

  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal. Available from: [Link]

  • Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams - ACS Publications. Available from: [Link]

  • Synthesis of aminooxy-protected proline 18 35. Reagents and conditions:... - ResearchGate. Available from: [Link]

  • Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones - ACS Publications. Available from: [Link]

  • A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Pro - Diva-Portal.org. Available from: [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. Available from: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available from: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Cbz-Protected Amino Groups. Available from: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. Available from: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]

  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PubMed. Available from: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC. Available from: [Link]

  • Enantioselective Synthesis of a Tricyclic, sp3‐Rich Diazatetradecanedione: an Amino Acid‐Based Natural Product‐Like Scaffold - PMC. Available from: [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Chemistry Portal. Available from: [Link]

  • C2-Symmetric Amino Acid Amide-Derived Organocatalysts - MDPI. Available from: [Link]

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Exploratory

The Ascendancy of the 1,4-Dioxaspiro[4.5]decane Scaffold: A Technical Guide to its Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional flat, aromatic structures that have long dominated drug design. In this landscape, three-dimensional molecular architectures have emerged as a promising frontier. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent rigidity and ability to orient substituents in precise spatial arrangements, thereby enhancing interactions with biological targets.[1] This guide delves into the core of one such privileged structure: the 1,4-dioxaspiro[4.5]decane moiety. We will explore its synthesis, multifaceted applications in targeting a range of diseases, and the critical structure-activity relationships that govern its biological activity.

The Allure of the Spiro-Scaffold: A Structural Perspective

Spiroketals, a class of compounds that includes the 1,4-dioxaspiro[4.5]decane framework, are prevalent in a multitude of biologically active natural products.[2][3] Their rigid, three-dimensional nature provides a fixed orientation for functional groups, which can lead to enhanced binding affinity and selectivity for target proteins.[1] This pre-organization of substituents reduces the entropic penalty upon binding, a key advantage in the design of potent ligands. The 1,4-dioxaspiro[4.5]decane moiety, in particular, often serves as a bioisosteric replacement for a cyclohexanone ring, imparting improved metabolic stability and favorable physicochemical properties.[1][4]

Synthetic Avenues to the 1,4-Dioxaspiro[4.5]decane Core

The versatility of the 1,4-dioxaspiro[4.5]decane scaffold in drug discovery is underpinned by robust and efficient synthetic methodologies. A common and practical starting point is the readily available 1,4-dioxaspiro[4.5]decan-8-one.[1][5] This intermediate serves as a gateway to a diverse array of functionalized derivatives.

Key Synthetic Intermediate: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

A particularly valuable building block is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which introduces a primary amine handle for further elaboration.[1][4] The synthesis is typically achieved through a two-step sequence from 1,4-dioxaspiro[4.5]decan-8-one.[1]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine [1]

Step 1: Van Leusen Reaction to form 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Filter the resulting suspension and wash the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The product is often of sufficient purity for subsequent steps but can be further purified by distillation under reduced pressure if necessary.

G start 1,4-Dioxaspiro[4.5]decan-8-one intermediate 1,4-Dioxaspiro[4.5]decane-8-carbonitrile start->intermediate  TosMIC, NaH, THF (Van Leusen Reaction) product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate->product  LiAlH₄, THF (Reduction)

Caption: Two-step synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Therapeutic Applications: A Scaffold for Diverse Targets

The 1,4-dioxaspiro[4.5]decane framework has been successfully incorporated into ligands for a variety of biological targets, demonstrating its broad therapeutic potential.

Serotonin 5-HT1A Receptor Agonists: Targeting CNS Disorders

The serotonin 1A (5-HT1A) receptor is a well-established target for the treatment of anxiety and depression.[4][6] Derivatives of 1,4-dioxaspiro[4.5]decane have emerged as potent and selective 5-HT1A receptor agonists.[6][7][8] The spirocyclic core helps to correctly position the pharmacophoric elements, such as an arylpiperazine moiety, for optimal interaction with the receptor.[6][8]

For instance, 1-(1,4-dioxaspiro[5][9]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist.[6][7] Subsequent structure-activity relationship (SAR) studies led to the development of analogues with improved selectivity and efficacy.[6][7][8] Notably, the replacement of the piperazine ring with a more flexible basic chain and the substitution of oxygen atoms in the spiroketal with sulfur have been explored to modulate affinity and selectivity against α1-adrenoceptors.[6]

Quantitative Data: 5-HT1A Receptor Binding and Functional Activity

Compound5-HT1A Ki (nM)5-HT1A Efficacy (% of 8-OH-DPAT)Reference
Derivative 142.7Partial Agonist[9]
Derivative 155.1Partial Agonist[9]

These compounds have also shown promise for neuroprotection in models of neurodegenerative disorders like Parkinson's disease and ischemic stroke, as well as in pain management.[6][7]

Ligand 5-HT1A Agonist (1,4-Dioxaspiro[4.5]decane derivative) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Simplified 5-HT1A receptor signaling cascade.[9]

Cathepsin S Inhibitors: A Novel Approach to Neuroinflammation

Cathepsin S, a lysosomal cysteine protease, is implicated in the pathophysiology of several neuroinflammatory and autoimmune diseases, including Alzheimer's and Parkinson's disease.[9] The development of brain-penetrant Cathepsin S inhibitors is a promising therapeutic strategy.[9] 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine provides a valuable scaffold for the synthesis of such inhibitors, where the spirocyclic amine can be functionalized to interact with the enzyme's active site.[4][9]

Experimental Protocol: Synthesis of a Cathepsin S Inhibitor Precursor [9]

  • In a suitable reaction vessel, combine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (1.0 equivalent), a 4-chloro-2-cyanopyrimidine derivative (1.1 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((1,4-dioxaspiro[4.5]decan-8-yl)methylamino)-2-cyanopyrimidine derivative.

Neuron Neuron (Stress/Injury) CathepsinS Cathepsin S Release Neuron->CathepsinS Microglia Microglia CathepsinS->Microglia Activates CX3CR1 CX3CR1 Microglia->CX3CR1 JAK2_STAT3 JAK2-STAT3 Pathway CX3CR1->JAK2_STAT3 Nucleus Nucleus JAK2_STAT3->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Inhibitor Cathepsin S Inhibitor (1,4-Dioxaspiro[4.5]decane derivative) Inhibitor->CathepsinS Inhibits

Caption: Cathepsin S signaling in neuroinflammation and the point of intervention.[9]

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging

The sigma-1 (σ1) receptor is overexpressed in various tumor cell lines, making it an attractive target for cancer diagnosis and therapy.[10][11] A fluorinated derivative of 1,4-dioxa-8-azaspiro[4.5]decane, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been developed as a potent and selective σ1 receptor radioligand for positron emission tomography (PET) imaging of tumors.[10][11] This radiotracer demonstrated high accumulation in human carcinoma and melanoma xenograft models, which was significantly reduced by co-administration of a known σ1 receptor antagonist, haloperidol, confirming target engagement.[10][11]

Pharmacological Data for a σ1 Receptor Ligand

CompoundTargetKi (nM)Selectivity (over σ2)ApplicationReference
5aσ1 Receptor5.4 ± 0.430-foldTumor Imaging (PET)[10][11]
Anticancer Potential of Related Spiro-Heterocycles

The therapeutic utility of spiro-heterocyclic systems extends to oncology. While direct evidence for 1,4-dioxaspiro[4.5]decane derivatives as anticancer agents is emerging, related structures such as 1-thia-4-azaspiro[4.5]decane derivatives have shown promising anticancer activity against various human cancer cell lines, including liver, prostate, and colorectal carcinoma.[12][13] These compounds are thought to induce apoptosis in cancer cells.[12] Furthermore, novel 2,4-diaminopyrimidine derivatives incorporating a 1,4,8-triazaspiro[4.5]decan-3-one scaffold have demonstrated potent antitumor effects, highlighting the modularity and potential of the spiro[4.5]decane core in cancer drug discovery.[14]

Structure-Activity Relationships (SAR): Guiding Principles for Design

The biological activity of 1,4-dioxaspiro[4.5]decane derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. For 5-HT1A receptor agonists, the length and flexibility of the linker between the spiroketal and the arylpiperazine moiety are critical for optimal receptor engagement.[6] Furthermore, the substitution pattern on the aromatic ring of the arylpiperazine can significantly influence potency and selectivity.[8] Chirality also plays a crucial role, with different stereoisomers often exhibiting distinct pharmacological profiles at 5-HT1A and α1-adrenergic receptors.[15]

Future Perspectives

The 1,4-dioxaspiro[4.5]decane scaffold represents a versatile and valuable platform in modern drug discovery. Its rigid, three-dimensional nature offers a distinct advantage over traditional flat aromatic systems, enabling the design of highly potent and selective ligands. While significant progress has been made in its application to CNS disorders and as imaging agents, the full therapeutic potential of this scaffold remains to be explored. Future research will likely focus on:

  • Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access a wider range of stereochemically diverse spiroketal libraries for high-throughput screening.[2]

  • New Therapeutic Areas: Investigating the utility of 1,4-dioxaspiro[4.5]decane derivatives in other disease areas, such as infectious diseases and metabolic disorders, inspired by the broad bioactivity of spiroketal-containing natural products.[16][17][18]

  • Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular mechanisms by which these compounds exert their therapeutic effects.

References

  • Benchchem. (n.d.). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol.
  • IRIS Unimore. (2016, September 15). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot.
  • PubMed. (2017, January 5). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry.
  • PubMed. (2014, November 24). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors.
  • ACS Publications - ACS.org. (2012, December 20). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
  • PubMed. (2015, July 23). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • bioRxiv. (2024, April 18). Spirolactone, an unprecedented antifungal β-lactone spiroketal macrolide from Streptomyces iranensis.
  • PMC. (n.d.). Pharmacological Activities and Applications of Spicatoside A.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.
  • PubMed. (2014, September 25). Didemnaketals F and G, New Bioactive Spiroketals From a Red Sea Ascidian Didemnum Species.
  • RSC Publishing. (2025, July 21). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • Benchchem. (n.d.). Unveiling the Anticancer Potential of 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Comparative Analysis.
  • PMC. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.

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Foundational

NMR spectra reference data for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Spectroscopic Analysis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid For the attention of: Researchers, Scientists, and Drug Development Professionals This te...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Analysis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a unique spirocyclic amino acid with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis and detailed NMR spectroscopic characterization. The methodologies and spectral interpretations are presented to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Spirocyclic Amino Acids

Constrained amino acids are crucial tools in drug discovery for refining the conformational properties of peptides and small molecule therapeutics. Spirocyclic scaffolds, in particular, introduce a high degree of rigidity, which can lead to enhanced binding affinity, selectivity, and metabolic stability. The 1,4-dioxaspiro[4.5]decane moiety is a valuable design element, and its incorporation into an amino acid framework offers a unique three-dimensional projection of functional groups. The N-benzyloxycarbonyl (Cbz) protecting group is a standard choice in peptide synthesis, known for its stability and ease of removal under specific conditions.[1] This guide will focus on the synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and the detailed interpretation of its NMR spectra, providing a foundational dataset for researchers working with this and related compounds.

Synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

The synthesis of the title compound can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a robust and well-precedented route.

Synthesis of the Precursor Ketone: 1,4-Dioxaspiro[4.5]decan-8-one

The starting material for the synthesis of the spirocyclic amino acid is the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. This intermediate is often prepared by the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic medium.[2][3]

Strecker Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile

The Strecker amino acid synthesis is a classic and efficient method for the preparation of α-amino acids.

Experimental Protocol:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a suitable solvent such as methanol, add an aqueous solution of ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

Hydrolysis to 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

The amino nitrile is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Treat the crude 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile with a strong acid, such as 6M hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum to obtain 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0).[4][5][6][7][8][9][10]

N-Benzyloxycarbonylation

The final step is the protection of the amino group with a Cbz group.

Experimental Protocol:

  • Dissolve 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in a mixture of an aqueous solution of a base like sodium carbonate or sodium bicarbonate and an organic solvent such as dioxane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of Precursor Amino Acid cluster_1 N-Protection Ketone 1,4-Dioxaspiro[4.5]decan-8-one Nitrile 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile Ketone->Nitrile Strecker Synthesis (NH4Cl, NaCN) Amino_Acid 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Nitrile->Amino_Acid Acid Hydrolysis (e.g., 6M HCl, reflux) Final_Product Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Amino_Acid->Final_Product N-Benzyloxycarbonylation (Cbz-Cl, Base)

Caption: Predicted key HMBC correlations for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and NMR spectroscopic analysis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The provided protocols are based on well-established and reliable chemical transformations. The detailed NMR spectral predictions, including 1D and 2D data, offer a robust reference for researchers and drug development professionals. This information is intended to facilitate the synthesis and characterization of this and related spirocyclic amino acids, thereby accelerating their application in the design of novel therapeutics.

References

  • Doron Scientific. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid. [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

Sources

Exploratory

Spirocyclic Amino Acid Building Blocks for Peptidomimetic Design: A Technical Guide

The Thermodynamic Imperative for Spirocyclic Scaffolds The translation of bioactive peptides into viable therapeutics is historically plagued by poor metabolic stability, rapid proteolytic degradation, and lack of oral b...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic Imperative for Spirocyclic Scaffolds

The translation of bioactive peptides into viable therapeutics is historically plagued by poor metabolic stability, rapid proteolytic degradation, and lack of oral bioavailability. While substituting natural amino acids with traditional cyclic analogs (e.g., proline or pipecolic acid) restricts the ϕ dihedral angle, these monocyclic systems still undergo significant ring-puckering and cis/trans amide bond isomerization. This conformational heterogeneity results in a substantial entropic penalty ( ΔS ) upon binding to a target receptor.

To overcome this, modern peptidomimetic design has shifted toward spirocyclic amino acids . By fusing a second ring to a single spiro carbon, these sp3-enriched scaffolds completely restrict ring puckering and project their substituents in highly predictable, three-dimensional vectors. This "escape from flatland" not only improves metabolic stability but pre-organizes the peptide backbone into specific secondary structures (such as β -turns), dramatically lowering the entropic penalty of target engagement[1].

G A Linear Amino Acid B High Conformational Flexibility A->B C High Entropic Penalty (ΔS) upon Binding B->C D Lower Target Affinity C->D E Spirocyclic Building Block F Rigid sp3-Enriched Scaffold E->F G Pre-organized Secondary Structure F->G H High Target Affinity & Stability G->H

Thermodynamic rationale for spirocyclic pre-organization in peptidomimetics.

Core Structural Classes and Conformational Profiling

Depending on the ring size and heteroatom placement, spirocyclic amino acids can be engineered to mimic distinct topographical features of native peptides. Acid-base titrations of these spirocyclic amino acids often reveal lowered pI values compared to their parent cycloalkanes, confirming the profound electronic impact of the spiro-center on the adjacent amine and carboxylate groups[2].

Quantitative Comparison of Spirocyclic Scaffolds
Scaffold ClassKey Structural FeatureInduced Secondary StructureSynthetic Efficiency (Lit. Avg)Primary Drug Application
Spiro-azetidine oxindoles 4-membered aza-ring spiro-fused to oxindoleExtended linear vectors~70% yield, up to 98:2 erAnesthetics (Bupivacaine analogs)[3][4]
γ -Spiro-prolines sp3-enriched γ -spiro conjunctionType II' β -turn62% overall yield (multigram)Antibiotics (Gramicidin S mimetics)[5][6]
Oxa-spirocycles Oxygen heteroatom in spiro-ringHelix stabilization>80% yield (Co-catalyzed)Antivirals (SARS-CoV-2 3CLpro inhibitors)[2][7]
Spiro-oxindoles (Piperidine) 6-membered aza-ring spiro-fusionFlexible loop mimetics35% overall yield (8 steps)Growth hormone secretagogues[8]

Synthetic Methodologies: From Precursor to Peptidomimetic

The synthesis of spirocyclic amino acids requires exquisite stereocontrol. Below are two field-proven protocols detailing the mechanistic causality behind each experimental choice.

Protocol 1: Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles

This methodology constructs highly enantioenriched spiro-3,2′-azetidine oxindoles from isatin-derived diazo compounds[3].

G Step1 Diazo Isatin Precursor Step2 N-H Insertion (CH2Cl2 solvent) Step1->Step2 Step3 Phase-Transfer Catalysis (SF5-Cinchona, m-xylene) Step2->Step3 Step4 Asymmetric Cyclization Step3->Step4 Step5 Spirocyclic Azetidine Oxindole Step4->Step5

Workflow for enantioselective phase-transfer-catalyzed synthesis of spirocycles.

Step-by-Step Methodology:

  • N-H Insertion: Dissolve 3-diazo isatin (5 mmol) in anhydrous CH2​Cl2​ . Perform N-H insertion to generate the chloride cyclization precursor.

    • Causality & Validation: Monitor by TLC until the diazo band disappears. You must evaporate the CH2​Cl2​ completely before the next step. Residual polar solvent disrupts the tight ion-pairing required for asymmetric induction.

  • Phase-Transfer Catalysis (PTC) Setup: Resuspend the intermediate in m-xylene. Add a novel SF5​ -containing cinchona alkaloid PT catalyst (10 mol%) and Cs2​CO3​ .

    • Causality: Why the SF5​ group? The pentafluorosulfanyl group provides immense steric bulk and strong electron-withdrawing properties. This tightens the chiral ion-pair transition state, effectively blocking the racemic background reaction and ensuring high enantioselectivity (up to 98:2 er)[3].

  • Asymmetric Cyclization: Stir at room temperature until intramolecular C-C bond formation is complete. Validate the enantiomeric excess immediately via chiral HPLC.

  • Orthogonal Deprotection: To utilize the spirocycle in solid-phase peptide synthesis (SPPS), selectively remove the Boc group using HCl (for N-terminal extension) or the Bn group using a modified Birch/Benkeser reduction (for C-terminal manipulation)[3].

Protocol 2: Synthesis of Spirocyclic Proline-based β -Turn Mimetics

This protocol generates a spirotricyclic lactam that locks a peptide into a highly predictable Type II' β -turn, a motif critical for the bioactivity of drugs like Gramicidin S[5][6].

G A D-Tryptophan Core B Self-Reproduction of Chirality A->B C Pictet-Spengler Condensation B->C D Ring-Closing Metathesis (RCM) C->D E Spirocyclic Lactam (Type II' β-turn) D->E

Synthetic sequence for proline-based spirotricyclic lactam β-turn mimetics.

Step-by-Step Methodology:

  • Self-Reproduction of Chirality: Start with D-Tryptophan. Form an oxazolidinone intermediate to lock the stereocenter, preventing racemization during downstream functionalization.

  • Pictet-Spengler Condensation: React the intermediate with an α -amino aldehyde in the presence of exactly one equivalent of Trifluoroacetic acid (TFA) in dichloromethane to form the tetrahydro- β -carboline core[9].

    • Causality: TFA is chosen specifically because it is a mild acid. It promotes the necessary iminium ion formation without epimerizing the highly sensitive α -chiral center of the amino acid precursor[5][9].

  • Ring-Closing Metathesis (RCM): Introduce terminal olefins via N-alkylation. Utilize Grubbs' II catalyst to close the spirocyclic lactam ring.

  • Validation: Analyze the final scaffold via 2D-NMR (NOESY) and X-ray crystallography. A successful synthesis will yield a rigidified structure where the dihedral angles match the ideal Type II' β -turn ( ϕ≈+60∘ , ψ≈−120∘ )[5].

Translational Applications in Drug Discovery

The integration of spirocyclic amino acids into medicinal chemistry has yielded significant clinical breakthroughs:

  • Antiviral Protease Inhibitors: In the development of SARS-CoV-2 3CL protease inhibitors, researchers replaced linear glutamine residues with spirocyclic Leu-Gln surrogates incorporating an aldehyde warhead. The diverse conformational differences in these inhibitors allowed the spirocyclic portion to optimally fill the S4 subsite of the protease. The pre-organized spirocycle maintained critical hydrogen bonds to Leu 167 while drastically improving in vitro biological stability and yielding submicromolar IC50​ values[7].

  • Next-Generation Anesthetics: By incorporating spirocyclic azetidine amino acids into the structure of the known anesthetic Bupivacaine, researchers generated analogs that were significantly more active and less toxic than the parent drug. The spirocyclic core provided an optimized 3D vector for receptor binding while resisting enzymatic degradation[4].

Conclusion

Spirocyclic amino acids represent a paradigm shift in peptidomimetic design. By leveraging advanced synthetic methodologies—such as phase-transfer-catalyzed asymmetric cyclizations and Pictet-Spengler condensations—scientists can construct sp3-enriched, conformationally locked building blocks. These scaffolds eliminate the entropic penalties associated with linear peptides, offering a robust pathway for developing highly potent, metabolically stable therapeutics.

Sources

Protocols & Analytical Methods

Method

Protocol for the Efficient Deprotection of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

An Application Note for Drug Development Professionals Introduction: The Significance of Cbz Deprotection in Modern Synthesis The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Introduction: The Significance of Cbz Deprotection in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, indispensable in peptide chemistry and the assembly of complex pharmaceutical intermediates.[1] Its utility stems from its general stability across a range of reaction conditions and, most importantly, its clean and efficient removal.[2][3] The target molecule of this protocol, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is a non-proteinogenic amino acid derivative.[4][5] Such spirocyclic structures are of significant interest in medicinal chemistry as they introduce conformational rigidity, a desirable trait for modulating biological activity and metabolic stability.

This document provides a detailed, field-tested protocol for the deprotection of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The primary method detailed is catalytic hydrogenolysis, selected for its mild conditions, high efficiency, and the generation of only volatile byproducts, which simplifies product isolation.[2][6]

The Underlying Chemistry: Mechanism of Catalytic Hydrogenolysis

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. Cbz deprotection via catalytic hydrogenolysis is not a single-step cleavage but a sequential two-step process that occurs on the surface of a palladium catalyst.[6]

  • Hydrogenolysis of the Benzyl-Oxygen Bond: Hydrogen gas (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The Cbz-protected substrate also coordinates to the catalyst, facilitating the cleavage of the benzylic C-O bond. This step releases toluene.

  • Spontaneous Decarboxylation: The cleavage results in an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, releasing carbon dioxide (CO₂) and yielding the desired free amine.[2]

This process is highly efficient and clean, as the only byproducts are toluene and carbon dioxide, which are easily removed during workup.[3]

Cbz_Deprotection_Mechanism Cbz_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] Cbz_Amine->Carbamic_Acid Pd_H2 H₂ + Pd/C Pd_H2->Cbz_Amine Toluene Toluene Carbamic_Acid->Toluene Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Free_Amine->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.[6]

Primary Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is designed to be a self-validating system, incorporating monitoring steps to ensure reaction completion and product purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acidN/AC₁₇H₂₁NO₆Substrate (1.0 equiv)
Palladium on Carbon (10% Pd/C)7440-05-3Pd/CCatalyst (5-10 mol% Pd). Caution: Pyrophoric when dry. Handle with care.[2]
Methanol (MeOH), Anhydrous67-56-1CH₄OReaction solvent. Ethanol or Ethyl Acetate can also be used.[7]
Hydrogen (H₂) Gas1333-74-0H₂Hydrogen source. A balloon is sufficient for most lab scales.[6]
Celite® 54568855-54-9SiO₂Filtration aid for removing the catalyst.
Nitrogen (N₂) or Argon (Ar)7727-37-9N₂ / ArInert gas for purging the reaction vessel.
Deuterated Solvent (e.g., DMSO-d₆, D₂O)2206-27-1C₂D₆OSFor NMR analysis of the final product.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Hydrogenation apparatus or hydrogen-filled balloon with a three-way stopcock

  • Magnetic stir plate

  • Vacuum pump and vacuum line

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS (for precise monitoring)

  • Rotary evaporator

  • NMR spectrometer

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Hydrogenation cluster_workup III. Work-up & Isolation A Dissolve Cbz-Amine in Methanol B Add Pd/C Catalyst (Under Inert Gas) A->B C Evacuate & Backfill with H₂ (3x) B->C D Stir Vigorously at Room Temp C->D E Monitor by TLC/LC-MS (every 1-2 hours) D->E F Filter through Celite to Remove Catalyst E->F G Concentrate Filtrate in vacuo F->G H Analyze & Purify (if necessary) G->H

Caption: General experimental workflow for Cbz deprotection.[7]
  • Dissolution: In a round-bottom flask, dissolve Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 equiv) in anhydrous methanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% of Pd relative to the substrate) to the solution.[6] Expert Insight: Adding the catalyst before inerting the flask minimizes the risk of it igniting upon contact with the flammable solvent vapor in the presence of air.

  • Inerting the System: Secure the flask to a vacuum line with a three-way stopcock. Carefully evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Ensure the system is sealed.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system). The product, being a free amino acid, will have a much lower Rf value than the starting material. For more precise tracking, an LC-MS can be used.[3] Reactions are typically complete within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Safety Note: The catalyst on the Celite pad is highly pyrophoric. Do not allow it to dry in the air. Quench the Celite pad with water before disposal.[2]

  • Isolation: Rinse the Celite pad with a small amount of methanol to ensure all product is collected. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting white solid is the crude 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The product is often of high purity and may not require further purification.

Alternative Protocol: Transfer Hydrogenation

For laboratories not equipped for or wishing to avoid the direct use of flammable hydrogen gas, catalytic transfer hydrogenation is a safer, highly effective alternative.[7]

MethodHydrogen SourceKey AdvantagesConsiderations
Catalytic Hydrogenolysis H₂ GasCleanest byproducts (Toluene, CO₂), generally faster reaction rates.Requires handling of flammable H₂ gas.
Transfer Hydrogenation Ammonium Formate (HCOONH₄), Formic Acid, CyclohexeneAvoids flammable gas, operationally simpler setup.[7]Requires higher temperatures (reflux), workup involves removing salt byproducts.

Brief Protocol:

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add 10% Pd/C, followed by 3-5 equivalents of ammonium formate.[6]

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the product. An aqueous work-up may be necessary to remove residual ammonium salts.

Troubleshooting and Expert Insights

  • Stalled Reaction: If the reaction does not proceed to completion, the catalyst may be poisoned. This can sometimes be rectified by filtering the reaction mixture through a fresh pad of Celite and adding a new batch of catalyst.

  • Product Solubility: The deprotected product is a zwitterionic amino acid and may have limited solubility in purely organic solvents. If isolation issues arise, precipitation from a solvent/anti-solvent system (e.g., methanol/ether) can be effective.

  • Chemoselectivity: The catalytic hydrogenation method is generally very chemoselective. However, if the substrate contained other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they would likely be reduced as well. For such cases, an acidic cleavage method using HBr in acetic acid would be a more appropriate choice.[1][3]

Conclusion

The deprotection of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is most reliably achieved through catalytic hydrogenolysis using 10% Pd/C under a hydrogen atmosphere. This protocol is high-yielding, operationally straightforward, and generates easily removable byproducts, making it ideal for both small-scale research and large-scale drug development campaigns. The inclusion of a transfer hydrogenation alternative provides procedural flexibility and enhances safety.

References

  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Benchchem. Accessed March 24, 2026.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2019). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Benchchem. Application Notes and Protocols for N-Cbz Deprotection. Benchchem. Accessed March 24, 2026.
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem. Accessed March 24, 2026.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem. Accessed March 24, 2026.
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025).
  • CymitQuimica. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. CymitQuimica. Accessed March 24, 2026.
  • Avantor. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 98%. Avantor. Accessed March 24, 2026.
  • Apollo Scientific. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Apollo Scientific. Accessed March 24, 2026.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. Accessed March 24, 2026.

Sources

Application

Ketal deprotection conditions for 1,4-dioxaspiro[4.5]decane derivatives

An In-Depth Guide to Deprotection Strategies for 1,4-Dioxaspiro[4.5]decane Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of the 1,4-Dioxaspiro[4.5]decane Ketal In the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Deprotection Strategies for 1,4-Dioxaspiro[4.5]decane Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the 1,4-Dioxaspiro[4.5]decane Ketal

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving target molecules with high fidelity. The 1,4-dioxaspiro[4.5]decane moiety, the ethylene ketal of cyclohexanone, serves as a robust and reliable protecting group for the carbonyl functionality.[1][2] Its spirocyclic structure imparts significant stability under a wide range of chemical conditions, particularly those that are basic, nucleophilic, or reductive.[3][4] This stability allows for extensive chemical transformations on other parts of a molecule without disturbing the masked carbonyl group.

However, the successful execution of a synthetic route ultimately requires the efficient and clean removal of this protective shield to regenerate the parent ketone. The choice of deprotection conditions is critical and must be tailored to the specific substrate, considering the presence of other sensitive functional groups within the molecule. This guide provides a comprehensive overview of the prevalent deprotection methodologies for 1,4-dioxaspiro[4.5]decane derivatives, delving into the mechanistic underpinnings of each approach and offering detailed protocols for their practical implementation.

Core Deprotection Methodologies: A Mechanistic Overview

The cleavage of the ketal linkage in 1,4-dioxaspiro[4.5]decane derivatives can be accomplished through several distinct chemical pathways. The selection of an appropriate method hinges on the overall chemical environment of the substrate, especially its sensitivity to acidic, oxidative, or reductive conditions.

Acid-Catalyzed Hydrolysis: The Classic Approach

The most fundamental and widely employed method for ketal deprotection is acid-catalyzed hydrolysis.[5][6] Ketal groups are generally stable in neutral or basic media but are readily cleaved in the presence of an acid and water.[4][7]

Mechanism: The reaction proceeds through a well-established, multi-step mechanism.[4][7]

  • Protonation: One of the ethereal oxygen atoms of the dioxolane ring is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (an alcohol).

  • Formation of a Carboxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the leaving group, leading to the formation of a resonance-stabilized carboxonium ion. This step is often the rate-determining step of the reaction.[4][7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion.

  • Deprotonation and Hemiketal Formation: A proton is transferred from the newly added water molecule to a base, yielding a hemiketal intermediate.

  • Repeat and Release: The second alcohol moiety is removed through a similar sequence of protonation, elimination to form the protonated ketone, and final deprotonation to regenerate the carbonyl compound and release ethylene glycol.

Acid_Catalyzed_Ketal_Hydrolysis cluster_main Acid-Catalyzed Hydrolysis of 1,4-Dioxaspiro[4.5]decane Ketal Ketal Derivative ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Carboxonium Resonance-Stabilized Carboxonium Ion ProtonatedKetal->Carboxonium - HOR' Hemiketal_Protonated Protonated Hemiketal Carboxonium->Hemiketal_Protonated + H₂O Hemiketal Hemiketal Hemiketal_Protonated->Hemiketal - H⁺ ProtonatedKetone Protonated Ketone Hemiketal->ProtonatedKetone + H⁺ - HOR'' Ketone Regenerated Ketone ProtonatedKetone->Ketone - H⁺

Caption: Mechanism of Acid-Catalyzed Ketal Deprotection.

A wide array of acids can be utilized, ranging from strong mineral acids like HCl and H₂SO₄ to milder organic acids such as acetic acid.[8] For substrates sensitive to strong acids, solid-supported reagents like silica sulfuric acid offer a heterogeneous and often milder alternative.[9]

Lewis Acid-Mediated Cleavage

Lewis acids provide a powerful alternative to Brønsted acids, often enabling deprotection under milder, aprotic conditions. These reagents coordinate to one of the ketal's oxygen atoms, activating the C-O bond towards cleavage without the need for strong proton sources.

Cerium(III) Triflate (Ce(OTf)₃): This catalyst is effective for the chemoselective cleavage of ketals at room temperature in wet nitromethane.[10][11] The reaction proceeds under almost neutral pH, making it compatible with many other acid-labile protecting groups like TBDMS, trityl, and THP ethers.[11] The presence of a small amount of water is crucial for the reaction to proceed efficiently.[11]

Tin(IV) Chloride (SnCl₄): In the presence of water, SnCl₄ can rapidly and selectively cleave acetal and ketal groups, even in complex carbohydrate structures.[12] This method demonstrates high functional group tolerance.

Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)

For substrates that are intolerant to acidic conditions, oxidative methods present a valuable alternative. Ceric ammonium nitrate (CAN) is a standout reagent in this category, capable of cleaving ketals under neutral or even mildly basic conditions.[13][14] This method is particularly advantageous for acid-labile substrates.[13]

Mechanism: The deprotection is not believed to proceed via an acid-catalyzed pathway. Instead, it is proposed that the Ce(IV) ion coordinates with the ketal oxygen atoms, forming a complex.[13][15] This coordination facilitates the cleavage of the C-O bonds. The reaction is often characterized by a transient deep red color, which vanishes upon completion, providing a useful visual indicator.[13] The process requires only catalytic amounts of CAN and is compatible with a wide variety of sensitive functional groups.[15][16]

Neutral & Anhydrous Deprotection

In certain synthetic contexts, particularly with molecules sensitive to both acid and water, deprotection must be carried out under strictly neutral and anhydrous conditions.

Iodotrimethylsilane (TMSI): TMSI, often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), is a potent reagent for cleaving ketals under non-aqueous conditions.[17][18][19] The high electrophilicity of the silicon atom and the nucleophilicity of the iodide ion work in concert to break the C-O bonds. This method is exceptionally mild and efficient.[19]

Triphenylphosphine/Carbon Tetrabromide (PPh₃/CBr₄): This reagent combination offers another mild and neutral method for deprotection under non-aqueous conditions.[20] The proposed mechanism involves the formation of an electrophilic phosphonium adduct that coordinates to a ketal oxygen, initiating cleavage.[20]

Comparative Summary of Deprotection Conditions

The following table summarizes the various methodologies, providing a quick reference for selecting the optimal conditions based on substrate compatibility and desired outcome.

Method/Reagent Typical Conditions Key Advantages Potential Drawbacks Reference(s)
Aqueous Acid (HCl, H₂SO₄, AcOH) Water, co-solvent (THF, Acetone), RT to refluxInexpensive, simple procedure, well-established.Not suitable for acid-sensitive substrates.[5][8]
Silica Sulfuric Acid Toluene, 60-70°CHeterogeneous (easy work-up), mild solid acid.Requires elevated temperatures.[9]
Ceric Ammonium Nitrate (CAN) CH₃CN/H₂O, 70°C or Borate Buffer (pH 8)Mild, neutral/basic conditions, tolerates acid-labile groups, visual endpoint.Stoichiometric or catalytic amounts may be needed.[13][14][16][21]
Cerium(III) Triflate (Ce(OTf)₃) Wet CH₃NO₂, RTVery mild, highly chemoselective, near-neutral pH.Requires specific solvent system, catalyst can be expensive.[10][11]
TMSCl / NaI (in situ TMSI) Acetonitrile, RT to 60°CAnhydrous, neutral, very mild, high-yielding.Reagents are moisture-sensitive.[17][18][19]
PPh₃ / CBr₄ Dichloromethane, 0°C to RTAnhydrous, neutral, good for sensitive substrates.Stoichiometric byproducts (Ph₃P=O) must be removed.[20]
Nickel Boride (Ni₂B) MethanolReductive conditions, can offer concomitant reductions.Not a simple deprotection; may reduce other groups.[3]

Detailed Experimental Protocols

Herein are step-by-step protocols for three distinct and widely applicable deprotection methods.

Protocol 1: Standard Acid-Catalyzed Deprotection using Acetic Acid

This protocol is suitable for robust substrates that can tolerate mild acidic conditions.

Materials:

  • 1,4-Dioxaspiro[4.5]decane derivative (1.0 eq)

  • Glacial Acetic Acid

  • Water

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Dissolve the 1,4-dioxaspiro[4.5]decane derivative (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product as necessary, typically by silica gel column chromatography.

Protocol 2: Mild Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)

This protocol is ideal for substrates containing acid-sensitive functional groups.[13]

Materials:

  • 1,4-Dioxaspiro[4.5]decane derivative (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (2.5 eq for stoichiometric, or ~10 mol% for catalytic)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the ketal derivative (1.0 eq) in acetonitrile (e.g., 1 mL per 100 mg of substrate).

  • Heat the solution to 70°C with stirring.

  • In a separate vial, prepare a solution of CAN (2.5 eq) in water (e.g., 2 mL per 650 mg of CAN).

  • Add the aqueous CAN solution in one portion to the stirred, heated solution of the substrate. A deep red color should appear immediately.[13]

  • Continue stirring at 70°C. The red color should dissipate within 2-5 minutes, indicating reaction completion.[13] Monitor by TLC to confirm.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone via silica gel chromatography if necessary.

Protocol 3: Anhydrous Deprotection using TMSCl/NaI

This protocol is designed for substrates that are sensitive to both acid and water.[18][19]

Materials:

  • 1,4-Dioxaspiro[4.5]decane derivative (1.0 eq)

  • Sodium Iodide (NaI) (10-20 eq), dried under vacuum before use.

  • Trimethylsilyl chloride (TMSCl) (10-20 eq), freshly distilled.

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the ketal derivative (1.0 eq), anhydrous NaI (20 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature or heat to 60°C.

  • Add TMSCl (20 eq) dropwise to the mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, cool the mixture to 0°C and quench by adding saturated aqueous Na₂S₂O₃ solution to remove any iodine formed.

  • Neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate or ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

General_Deprotection_Workflow cluster_workflow Typical Experimental Deprotection Workflow Setup 1. Reaction Setup (Substrate, Reagent, Solvent) Reaction 2. Reaction (Stirring, Heating, Monitoring by TLC) Setup->Reaction Quench 3. Work-up: Quench (e.g., add water, base, or reducing agent) Reaction->Quench Extract 4. Extraction (Separate product into organic phase) Quench->Extract Dry 5. Drying & Concentration (Remove water & solvent) Extract->Dry Purify 6. Purification (e.g., Column Chromatography) Dry->Purify Analyze 7. Product Analysis (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for ketal deprotection experiments.

Conclusion

The 1,4-dioxaspiro[4.5]decane group is an invaluable tool for the protection of ketones. Its successful removal is a critical step that requires careful consideration of the overall molecular structure. While traditional acid-catalyzed hydrolysis remains a workhorse method, the development of milder protocols using Lewis acids, oxidative reagents like CAN, and anhydrous systems such as TMSI has greatly expanded the chemist's toolkit. By understanding the mechanisms and applicabilities of these varied conditions, researchers can devise deprotection strategies that are both efficient and highly selective, paving the way for the successful synthesis of complex and sensitive molecules.

References

  • Marko, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Vanherck, J. C. (2002). Remarkably efficient deprotection of cyclic acetals and ketals. Angewandte Chemie International Edition, 41(9), 1551-1553. [Link]

  • Barone, G., Bedini, E., Iadonisi, A., Manzo, E., & Parrilli, M. (2002). Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of Acid Labile Protecting Groups. Synlett, 2002(10), 1645-1648. [Link]

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093-9095. [Link]

  • Atess, A., Gautier, A., Leroy, B., Plancher, J., Quesnel, Y., & Markó, I. E. (2000). Cerium(IV)-Catalyzed Deprotection of Acetals and Ketals under Mildly Basic Conditions. Tetrahedron Letters, 41(23), 4479-4483. [Link]

  • Organic Chemistry Portal. (n.d.). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2015). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 5(10), 7125-7128. [Link]

  • Shaabani, A., & Rezayan, A. H. (2004). Oxidative Deprotection of Silylethers, Acetals and Ketals by Oxygen or Air in Presence of Manganese and Cobalt Salts of 4-Aminobenzoic Acid Supported on Silica Gel as Catalyst. Journal of the Chinese Chemical Society, 51(4), 869-872. [Link]

  • Kim, H. J., Lee, J. Y., & Kim, J. S. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. [Link]

  • Johnstone, C., Kerr, W. J., & Scott, J. S. (1996). Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide. Chemical Communications, (3), 341-342. [Link]

  • Markó, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Vanherck, J. C. (2002). Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate. Angewandte Chemie, 114(9), 1613-1615. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. The Journal of Organic Chemistry, 82(1), 578-587. [Link]

  • Kamal, A., & Prasad, B. R. (2007). Efficient Chemoselective Mild Deprotection of S,S- and S,O-Acetals and Ketals with Electrophilic Halogens. Synthetic Communications, 37(4), 641-648. [Link]

  • Ates, A., Gautier, A., Leroy, B., Plancher, J.-M., Quesnel, Y., Vanherck, J.-C., & Markó, I. E. (2007). Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate. Accounts of Chemical Research, 40(6), 407-415. [Link]

  • Tajbakhsh, M., Mohammadpoor-Baltork, I., & Ramzanian-Lahmali, F. (2006). SELECTIVE AND EFFICIENT OXIDATIVE DEPROTECTION OF TRIMETHYLSILYL AND TETRAHYDROPYRANYL ETHERS, ETHYLENE ACETALS AND KETALS WITH n-BUTYLTRIPHENYLPHOSPHONIUM PEROXODISULFATE (BunPPh3)2S2O8. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2279-2285. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Central Science, 3(1), 57-65. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Chemistry Steps. (2020, January 21). Acetal Hydrolysis Mechanism. [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal... [Link]

  • Mohammadpoor-Baltork, I., & Aliyan, H. (2013). Oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers, acetals and ketals with N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide). Organic Chemistry: An Indian Journal, 9(11), 463-468. [Link]

  • Cordes, E. H. (1963). Concerning the Mechanism of Acid-Catalyzed Hydrolysis of Ketals, Ortho Esters, and Orthocarbonates. Journal of the American Chemical Society, 85(18), 2843-2848. [Link]

  • Inokuchi, T., & Tanigawa, S. (1993). Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. The Journal of Organic Chemistry, 58(11), 3745-3747. [Link]

  • Zolfigol, M. A. (2001). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 6(8), 614-619. [Link]

  • Kamal, A., & Reddy, P. S. M. M. (2010). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. European Journal of Organic Chemistry, 2010(30), 5795-5798. [Link]

  • Reddy, L. R., & Kamal, A. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ChemRxiv. [Link]

  • Li, Y., & Li, W. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules, 27(23), 8272. [Link]

  • The Organic Chemistry Portal. (n.d.). Trimethylsilyl Iodide. [Link]

  • Reddy, L. R., & Kamal, A. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. European Journal of Organic Chemistry, 2020(44), 6937-6943. [Link]

  • Reddy, L. R., & Kamal, A. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem Compound Database. [Link]

  • Zhuk, T. S., Zolotarev, A. A., & Zefirov, N. S. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 220-224. [Link]

  • Kurniawan, Y. S., Sastrohamidjojo, H., & Riyanto, S. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 241-248. [Link]

  • Cichero, E., Fossa, P., & Cilia, A. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 124, 49-61. [Link]

Sources

Method

Application Note: Incorporating Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid into Medicinal Chemistry Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold Rationale and Structural Advantages The demand for novel chemical space in drug discovery has driven a paradigm shift from fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scaffold Rationale and Structural Advantages

The demand for novel chemical space in drug discovery has driven a paradigm shift from flat, sp2-rich heteroaromatic systems toward sp3-rich, three-dimensional architectures. Spirocyclic scaffolds are highly valued because their inherent 3D nature allows ligands to project chemical functionality in all three dimensions, enabling tighter and more specific interactions with complex protein binding pockets[1].

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 945895-47-6) is an orthogonally protected, conformationally restricted quaternary α-amino acid[2]. The Cα-tetrasubstitution restricts the Ramachandran dihedral angles (φ, ψ), imposing the Thorpe-Ingold effect[3]. This steric bulk strongly biases peptide backbones into specific secondary structures (such as β-turns or 3_10 helices) while simultaneously conferring exceptional resistance to proteolytic degradation[3]. The orthogonal protection strategy—featuring a Cbz-protected amine, a free carboxylic acid, and an ethylene ketal-protected ketone—allows for divergent, late-stage functionalization without cross-reactivity.

Physicochemical & Structural Profiling
PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C17H21NO6Provides a balanced heavy atom count for scaffold integration[2].
Molecular Weight 335.35 g/mol Low enough to allow further functionalization without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area ~81.8 ŲOptimal for maintaining cell permeability while providing hydrogen bonding vectors.
Ring System 1,4-dioxaspiro[4.5]decaneIntroduces 3D complexity (sp3 character), escaping "flatland" to improve target specificity[1].
Orthogonal Protections Cbz, Ethylene KetalEnables selective, stepwise deprotection for divergent synthesis.

Synthetic Workflows & Experimental Protocols

The following protocols detail the integration of this scaffold into larger molecular frameworks. Every step is designed with inherent self-validation mechanisms to ensure synthetic fidelity.

Protocol 1: C-Terminal Amide Coupling (Peptide Elongation)

Objective: Couple the free carboxylic acid of the scaffold to a growing peptide chain or a primary amine.

  • Causality: Quaternary α-amino acids are notoriously sterically hindered. Standard carbodiimides (e.g., EDC, DCC) often fail, leading to the formation of inactive N-acylureas due to slow aminolysis. HATU is employed here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, facilitating rapid amide bond formation even at hindered quaternary centers.

  • Procedure:

    • Dissolve Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion. Stir the reaction mixture under an inert atmosphere (N2) for 2–4 hours.

    • Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 1N HCl, brine, dry over Na2SO4, and concentrate.

  • Self-Validation: Monitor via LC-MS. The successful coupling will show a mass shift corresponding to the sum of the two fragments minus water (-18 Da). The absence of the starting material mass confirms completion.

Protocol 2: Orthogonal Ketal Deprotection

Objective: Unmask the ketone at the 4-position for late-stage functionalization.

  • Causality: The ethylene ketal is stable to basic conditions and hydrogenolysis but requires aqueous acid for hydrolysis. While harsh acids (e.g., boiling HBr) can cleave the Cbz group, using 1N HCl in a THF/Water co-solvent system provides the perfect thermodynamic balance. THF ensures the lipophilic substrate remains in solution, while the mild aqueous acid drives the hydrolysis of the dioxolane ring without stripping the Cbz protection.

  • Procedure:

    • Dissolve the coupled product from Protocol 1 in a 1:1 mixture of THF and 1N aqueous HCl (0.1 M).

    • Stir at 40 °C for 4–6 hours.

    • Neutralize carefully with saturated aqueous NaHCO3 until pH ~7.

    • Extract with DCM, dry over MgSO4, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via 1H and 13C NMR. Successful deprotection is marked by the complete disappearance of the ketal multiplet (~3.9 ppm, 4H) in the 1H NMR spectrum and the appearance of a characteristic ketone carbonyl carbon (~210 ppm) in the 13C NMR spectrum.

Protocol 3: Late-Stage Reductive Amination

Objective: Introduce solubilizing groups, fluorophores, or PROTAC E3-ligase binders via the unmasked ketone.

  • Causality: With the ketone unmasked, reductive amination provides a robust vector for N-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH3CN or NaBH4 due to its milder nature; it selectively reduces the intermediate iminium ion without reducing the unreacted ketone to a secondary alcohol.

  • Procedure:

    • Dissolve the ketone intermediate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

    • Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 1 hour at room temperature.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours.

    • Quench with 1N NaOH, extract with DCM, and purify via flash chromatography.

  • Self-Validation: LC-MS will confirm the target mass. If a primary amine was used, a Ninhydrin (Kaiser) test on the TLC plate will turn blue/purple, confirming the presence of the newly formed secondary amine.

Workflow and Logical Architecture Diagrams

Workflow Core Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Core Scaffold) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Step 1: C-Terminus Activation Deprotect Ketal Hydrolysis (1N HCl, THF/H2O) Coupling->Deprotect Step 2: Unmasking Ketone RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Deprotect->RedAm Step 3A: N-Alkylation Spiro Spirocyclization (e.g., Hydantoin Formation) Deprotect->Spiro Step 3B: Scaffold Rigidification

Divergent synthetic workflow for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

PROTAC Target Target Protein Ligand Linker Spirocyclic Rigid Linker (Reduced Entropic Penalty) Target->Linker Conjugation E3 E3 Ligase Binder Linker->E3 Conjugation

Logical architecture of a PROTAC molecule utilizing a spirocyclic rigidified linker.

Applications in Advanced Modalities

Peptidomimetics: Linear peptides often suffer from poor oral bioavailability and rapid in vivo clearance by exopeptidases. By incorporating Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid into the peptide backbone, chemists can lock the conformation of the peptide into a bioactive state[3]. This pre-organization reduces the entropic penalty of binding to the target receptor, often resulting in a logarithmic increase in binding affinity ( Kd​ ).

PROTAC Rigid Linkers: Traditional Proteolysis Targeting Chimeras (PROTACs) rely on highly flexible PEG or alkyl chain linkers, which can adopt thousands of non-productive conformations in solution. Utilizing the unmasked ketone of this spirocyclic scaffold allows for the construction of conformationally rigid linkers. Rigid linkers project the E3 ligase binder and the target protein ligand at defined vectors, enhancing the formation of the critical ternary complex and improving cellular permeability by burying polar surface area.

References

  • Zheng, Y., et al. "The utilization of spirocyclic scaffolds in novel drug discovery." Taylor & Francis, 2016. URL: [Link]

  • "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." National Institutes of Health (NIH), 2023. URL: [Link]

Sources

Application

Application Note: Synthesis of Spirocyclic Peptides via Orthogonal Cbz-Protected Precursors

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide.

Introduction & Scientific Rationale

The incorporation of spirocyclic scaffolds into peptide backbones is a transformative strategy in modern drug discovery. By locking the peptide base in a specific orientation, spirocyclic restriction drastically reduces the conformational entropy of the molecule, thereby enhancing target binding affinity, altering sugar moiety flexibility, and conferring profound resistance against proteolytic degradation[1][2].

Synthesizing these complex topologies requires highly orchestrated orthogonal protection strategies. While standard Solid-Phase Peptide Synthesis (SPPS) relies on the Fmoc/tBu (base-labile/acid-labile) orthogonal pair, the introduction of a spiro-junction demands a third dimension of orthogonality. The Carboxybenzyl (Cbz or Z) protecting group serves this exact purpose. Cbz is highly stable to the basic conditions of Fmoc removal (20% piperidine) and tolerates the mild acidic conditions required to cleave peptides from hyper-acid-sensitive resins (like 2-Chlorotrityl chloride)[3].

By utilizing a Cbz-protected spiro-precursor (e.g., a diamino diacid building block where one amine is Fmoc-protected and the other is Cbz-protected), chemists can synthesize the linear peptide, cleave it intact from the resin, selectively remove the Cbz group via catalytic hydrogenolysis, and perform a highly controlled solution-phase macrolactamization[4][5].

Mechanistic Workflow & Causality

The success of this synthesis relies on the strict causality of the deprotection sequence.

  • Resin Selection (2-CTC): 2-Chlorotrityl chloride (2-CTC) resin is chosen because it allows for the cleavage of the fully protected linear peptide using merely 1% Trifluoroacetic acid (TFA). This prevents the premature loss of tBu/Boc side-chain protecting groups, which must remain intact during cyclization to prevent unwanted branching.

  • Cbz Hydrogenolysis: The cleavage of Cbz is achieved via reduction with H2​ over a Palladium-on-carbon (Pd/C) catalyst. Mechanistically, this releases toluene and a free carbamate, which spontaneously decarboxylates to yield the free amine[4][6]. This transition-metal catalysis is completely orthogonal to acid/base labile groups.

  • High-Dilution Cyclization: The spirocyclization (macrolactamization) is performed in solution under high dilution (typically ≤1 mM ). Thermodynamically, high dilution decreases the probability of intermolecular collisions, thereby favoring intramolecular ring closure over intermolecular oligomerization[7].

Workflow SPPS 1. Fmoc-SPPS (Cbz-Precursor) Cleavage 2. Mild Cleavage (1% TFA, 2-CTC) SPPS->Cleavage Retains Cbz & tBu Deprotect 3. Cbz Hydrogenolysis (Pd/C, H2) Cleavage->Deprotect Protected Linear Peptide Cyclize 4. Spirocyclization (HATU, High Dilution) Deprotect->Cyclize Free Amine Generated Global 5. Global Deprotection (95% TFA) Cyclize->Global Conformationally Locked

Figure 1: Five-step workflow for the synthesis of spirocyclic peptides using orthogonal Cbz protection.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Protocol 1: Fmoc-SPPS of the Linear Precursor

Objective: Assemble the linear peptide sequence incorporating the Cbz-protected spiro-building block.

  • Resin Loading: Swell 2-CTC resin (1.0 equiv, ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes. Load the first Fmoc-amino acid using 4.0 equiv of DIPEA in DCM for 2 hours. Cap unreacted sites with HPLC-grade Methanol (1 mL/g resin) for 15 minutes.

  • Chain Elongation: Perform iterative Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Coupling: Couple subsequent amino acids (including the Fmoc-Spiro-Orn(Cbz)-OH precursor) using 3.0 equiv of the amino acid, 3.0 equiv of DIC, and 3.0 equiv of OxymaPure in DMF for 60 minutes.

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test after each coupling. A yellow solution validates complete coupling; a blue resin indicates incomplete coupling requiring a second pass.

Protocol 2: Mild Cleavage from 2-CTC Resin

Objective: Liberate the fully protected peptide from the solid support.

  • Cleavage Cocktail: Treat the resin with a freshly prepared solution of 1% TFA in DCM (v/v) for 10 minutes at room temperature.

  • Filtration: Filter the cleavage solution into a collection flask containing 10% pyridine in methanol to immediately neutralize the TFA, preventing premature cleavage of tBu/Boc groups.

  • Repetition & Isolation: Repeat the cleavage step twice. Pool the filtrates, concentrate under reduced pressure, and precipitate the protected peptide using ice-cold diethyl ether. Centrifuge and dry the pellet.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Selectively unmask the spiro-junction amine.

  • Dissolution: Dissolve the protected peptide (1.0 equiv) in a 1:1 mixture of Methanol/DMF[6].

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C catalyst (10% w/w relative to the peptide)[5].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 4–6 hours[6].

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Validation Checkpoint: Analyze via LC-MS. Successful Cbz removal is validated by a precise mass shift of -134 Da (loss of the carboxybenzyl moiety).

Protocol 4: Solution-Phase Spirocyclization (Macrolactamization)

Objective: Form the spirocyclic ring via intramolecular amide bond formation.

  • High Dilution: Dissolve the Cbz-deprotected linear peptide in anhydrous DMF to achieve a final peptide concentration of 1.0 mM .

  • Activation: Add 2.0 equiv of HATU and 2.0 equiv of HOAt to the stirring solution[7].

  • Base Addition: Dropwise, add 4.0 equiv of N,N-Diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor via LC-MS. Successful cyclization is confirmed by a mass shift of -18 Da (loss of H2​O ) and a shift to a later retention time due to the loss of polar termini.

Protocol 5: Global Deprotection

Objective: Remove all remaining side-chain protecting groups.

  • Deprotection Cocktail: Treat the lyophilized cyclic peptide with TFA/Triisopropylsilane (TIPS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Concentrate the mixture under a stream of N2​ to one-third of its volume. Precipitate the final spirocyclic peptide with ice-cold diethyl ether.

  • Purification: Purify the crude pellet via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data: Optimization of Cyclization Conditions

The choice of coupling reagent during the macrolactamization step (Protocol 4) dictates the yield and stereochemical integrity of the spirocyclic peptide. Table 1 summarizes the empirical data for various coupling systems. HATU/HOAt is prioritized due to its superior yield and suppression of epimerization at the spiro-junction.

Table 1: Comparison of Coupling Reagents for Spirocyclic Macrolactamization

Coupling ReagentAdditiveSolvent SystemConcentrationYield (%)Epimerization (%)
HATU HOAtDMF1.0 mM85% < 2%
PyBOP HOBtDMF1.0 mM62%~ 5%
DIC OxymaPureDMF/DCM (1:1)1.0 mM78%< 1%
EDC·HCl NHS H2​O /DMF (1:4)1.0 mM45%~ 8%

Note: Yields are based on isolated, HPLC-purified products. Epimerization was quantified via integration of diastereomeric peaks on analytical RP-HPLC.

References

  • Synthesis of Spironucleosides: Past and Future Perspectives Source: PMC / Molecules URL
  • Synthesis of labionin and avionin precursors via nitrogen-centred-radical-triggered 1,5-HAT reaction Source: RSC Advances URL
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Tandem deprotection/coupling for peptide synthesis in water at room temperature Source: Luxembourg Bio Technologies URL
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group Source: Benchchem URL
  • A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in DMF and DMSO

Here is the technical support center for improving the solubility of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Guide to Improving Solubility in DMF and DMSO Welcome to the technical guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for improving the solubility of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Guide to Improving Solubility in DMF and DMSO

Welcome to the technical guide for researchers, scientists, and drug development professionals working with Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This document provides in-depth troubleshooting advice and experimental protocols to address common solubility challenges encountered with this compound in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the solubility of the target molecule, providing the causal reasoning behind the troubleshooting steps that follow.

Question: Why am I experiencing poor solubility with Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in high-polarity aprotic solvents like DMF and DMSO?

Answer: The solubility behavior of this molecule is complex due to its unique combination of structural features. Several factors contribute to potential challenges:

  • Mixed Polarity: The molecule possesses both highly polar functional groups and significant non-polar regions.

    • Polar Groups: The free carboxylic acid (-COOH), the secondary amine of the Cbz group, and the ether oxygens in the dioxaspiro ring are polar and capable of hydrogen bonding.[1][2]

    • Non-Polar Regions: The benzyl group of the Cbz protecting group and the cyclohexane ring of the spiro-scaffold are large, rigid, and hydrophobic.

  • Strong Intermolecular Forces: In its solid, crystalline state, the carboxylic acid can form strong hydrogen-bonded dimers with neighboring molecules.[3] These strong solute-solute interactions (high crystal lattice energy) must be overcome by the solvent for dissolution to occur.

  • Molecular Rigidity: The spirocyclic core imparts significant three-dimensional rigidity to the structure.[4] This can sometimes hinder the ability of solvent molecules to efficiently pack around the solute and form a stable solvation shell, a key aspect of the dissolution process.

  • Zwitterionic Potential: Although less pronounced in aprotic solvents, the presence of both an acidic (carboxylic acid) and a basic (amino) group can lead to intramolecular interactions that affect how the molecule presents itself to the solvent.

Question: Aren't DMF and DMSO supposed to be "universal" solvents?

Answer: While DMF and DMSO are powerful, polar aprotic solvents with a broad solvency range, they are not universally effective for all compounds.[5][6] They are excellent hydrogen bond acceptors, which helps in solvating the -COOH proton. However, their aprotic nature means they cannot act as hydrogen bond donors. The dissolution process is a competition between solute-solute interactions and solute-solvent interactions. If the energy gained from solvation does not overcome the crystal lattice energy, solubility will be poor.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is designed as a practical, hands-on guide to systematically address and resolve solubility issues.

Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting solubility problems with Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

G cluster_start Initial Observation cluster_methods Troubleshooting Pathways cluster_kinetic_solutions Kinetic Solutions cluster_thermo_solutions Thermodynamic Solutions start Poor Solubility or Slow Dissolution Observed kinetics Issue: Slow Dissolution Rate (Kinetics) start->kinetics Is the dissolution just very slow? thermo Issue: Insufficient Solubility (Thermodynamics) start->thermo Does it fail to dissolve even with time? agitation Vortexing / Stirring kinetics->agitation cosolvency Co-solvency (e.g., add H₂O, NMP) thermo->cosolvency sonication Sonication heating Gentle Heating (Monitor Stability) sonication->heating If still slow heating->thermo If compound precipitates on cooling (supersaturation) agitation->sonication If insufficient ph_mod pH Modification (Salt Formation) cosolvency->ph_mod If higher [C] needed or co-solvent fails G cluster_before Before Base Addition (Poorly Soluble Dimer) cluster_after After Base Addition (Highly Soluble Salt) node1 R-COOH node2 HOOC-R node1->node2 Strong H-Bonding node_plus + Base node3 R-COO⁻ node4 H-Base⁺

Caption: Conversion of a poorly soluble carboxylic acid dimer to a highly soluble ionic salt.

Part 3: References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions | Journal of Chemical & Engineering Data. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC. [Link]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry . [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. [Link]

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Temperature-dependent solubility of MAPbBr 3 in DMF - ResearchGate. [Link]

  • Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent - MDPI. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. [Link]

  • Effect of Temperature and Solvent on Solubility - IU Pressbooks. [Link]

  • Solubility and dissolution of physical mixture carbamazepine and amino acids - ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review . [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures - ACS Publications. [Link]

  • Precipitation enhancement of liquid thermoelectric conversion with Fe(ClO4)2/Fe(ClO4)3 dissolved in DMF - RSC Publishing. [Link]

  • Dimethylformamide - Technical Data Sheet DMF . [Link]

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? - ResearchGate. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ketal Hydrolysis During Cbz Deprotection in Spirocyclic Compounds

Welcome to the Advanced Technical Support Guide for spirocyclic compound synthesis. Spiroketals are highly valued in drug development for their rigid, three-dimensional architectures, but their inherent acid sensitivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for spirocyclic compound synthesis. Spiroketals are highly valued in drug development for their rigid, three-dimensional architectures, but their inherent acid sensitivity makes late-stage deprotections notoriously difficult[1].

A frequent bottleneck occurs during the removal of carboxybenzyl (Cbz) protecting groups. Standard hydrogenolysis (Pd/C, H₂) often leads to unintended ketal ring-opening or complete hydrolysis. This guide provides mechanistically grounded, field-proven strategies to achieve chemoselective Cbz cleavage while preserving delicate spirocyclic cores.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my spiroketal hydrolyze during standard Pd/C hydrogenolysis, even when I run the reaction in neutral solvents? A: The hydrolysis is driven by hidden sources of acidity in your reaction matrix. Commercial Palladium on Carbon (Pd/C) is frequently manufactured using acidic precursors (e.g., PdCl₂ or nitric acid washes), leaving residual carboxylic and mineral acids on the activated carbon surface[2]. Because spiroketals are kinetically highly susceptible to oxocarbenium ion formation, even this trace acidity is sufficient to trigger hydrolysis. Furthermore, if the Cbz group was originally installed using Cbz-Cl, trace chloride impurities can generate HCl during hydrogenolysis.

Q2: How can I neutralize the reaction without poisoning the palladium catalyst? A: The most effective strategy is to buffer the reaction with a mild, sterically hindered base. Adding 0.1 to 1.0 equivalents of Triethylamine (Et₃N) or pyridine neutralizes the catalyst's surface acidity[3]. Because these tertiary amines are sterically bulky, they do not coordinate tightly enough to the palladium surface to poison it. Caution: Avoid primary or secondary amines, as they will outcompete the substrate for binding sites on the Pd surface, stalling the catalytic cycle[2].

Q3: Are there alternative palladium catalysts that are inherently less acidic? A: Yes. If buffering standard Pd/C fails, you must change the electronic environment of the solid support or the palladium itself:

  • Pd on Alumina (Pd/Al₂O₃): Alumina supports are generally more neutral or slightly basic compared to activated carbon, significantly reducing the risk of acid-catalyzed cleavage.

  • Pearlman’s Catalyst (Pd(OH)₂/C): Palladium hydroxide is highly active and can be used in strictly neutral, aprotic solvents (like EtOAc) where ketal hydrolysis is thermodynamically disfavored due to the absence of water[3].

Q4: H₂ gas is still causing over-reduction or trace acid generation. Can I use transfer hydrogenolysis? A: Absolutely. Catalytic transfer hydrogenolysis (CTH) is an excellent workaround. While ammonium formate is the most common hydrogen donor, it exists in equilibrium with ammonia and formic acid, which can sometimes be too harsh for sensitive spiroketals. Instead, using 1,4-cyclohexadiene as the hydrogen donor is highly recommended. It donates two equivalents of hydrogen to the Pd surface and aromatizes into benzene, ensuring a strictly pH-neutral reaction environment[4].

Part 2: Quantitative Data & Method Comparison

To select the optimal protocol for your specific spirocycle, compare the operational parameters of each deprotection strategy below:

Deprotection MethodReagents & AdditivespH ProfileKetal StabilityReaction Kinetics
Standard Hydrogenolysis 10% Pd/C, H₂, MeOHMildly AcidicPoor (High risk)Fast (< 2 h)
Buffered Hydrogenolysis 10% Pd/C, H₂, EtOAc, Et₃NNeutral/Mildly BasicExcellentModerate (2–6 h)
Basic Support Catalysis 5% Pd/Al₂O₃, H₂, EtOAcStrictly NeutralGoodSlow (6–12 h)
Transfer Hydrogenolysis 10% Pd/C, 1,4-CyclohexadieneStrictly NeutralExcellentModerate (4–8 h)

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can verify the integrity of the ketal and the success of the deprotection before committing to a full workup.

Protocol A: Base-Buffered Catalytic Hydrogenolysis

Best for standard spiroketals that can tolerate H₂ gas.

  • Preparation: In an oven-dried Schlenk flask, dissolve the Cbz-protected spiroketal (1.0 eq) in anhydrous ethyl acetate (EtOAc, 0.1 M). Causality: EtOAc is preferred over MeOH to prevent transacetalization and minimize the solubility of any trace water.

  • Buffering: Add triethylamine (Et₃N, 0.5 eq). This buffers the system without saturating the Pd coordination sites[3].

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a gentle stream of argon to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C.

  • Validation Check: After 2 hours, pull a 50 µL aliquot, filter through a micro-plug of Celite, and spot on a TLC plate pre-treated with 1% Et₃N in hexanes (prevents acid-degradation on silica). The disappearance of the UV-active starting material and the appearance of a ninhydrin-active spot confirms Cbz cleavage. Co-spot with a pure ketal standard to verify the spirocycle is intact.

  • Workup: Purge the flask thoroughly with argon. Filter the mixture through a pad of Celite and wash the cake with EtOAc. Wash the organic filtrate with saturated aqueous NaHCO₃ to ensure basicity, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Neutral Transfer Hydrogenolysis

Best for highly strained or extremely acid-sensitive spiroketals.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or ethanol (0.1 M)[4].

  • Reagent Addition: Add 1,4-cyclohexadiene (10.0 eq) as the hydrogen donor. Causality: This reagent generates only benzene as a byproduct, maintaining a strictly neutral pH and preventing the formation of oxocarbenium intermediates.

  • Catalyst Addition: Add 10% Pd/C (15% w/w).

  • Reaction: Heat the mixture gently to 40 °C under an argon atmosphere.

  • Validation Check: Monitor by LC-MS every 2 hours. Look for the mass shift corresponding to the loss of the Cbz group (-134 Da) without the addition of water (+18 Da), which would indicate ketal hydrolysis.

  • Workup: Filter through Celite, dilute the filtrate with EtOAc, and wash extensively with water (5x) to remove the DMF. Dry the organic layer over Na₂SO₄ and concentrate.

Part 4: Workflow Visualization

G Start Spirocyclic Substrate (Cbz & Ketal) Standard Standard Pd/C + H2 (Unbuffered) Start->Standard High Risk Base Buffered Pd/C + H2 (Add Et3N) Start->Base Recommended Transfer Transfer Hydrogenolysis (1,4-Cyclohexadiene) Start->Transfer Mild Support Basic Support (Pd/Al2O3) Start->Support Non-acidic Hydrolysis Ketal Hydrolysis (Trace Acid) Standard->Hydrolysis Fails Success Success: Cbz Removed, Ketal Intact Base->Success Transfer->Success Support->Success

Decision tree for Cbz deprotection of ketal-containing spirocycles.

Sources

Troubleshooting

Overcoming steric hindrance during Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid coupling

Welcome to the Advanced Peptide Synthesis Support Center. Coupling α,α -disubstituted amino acids—specifically bulky spiro-cyclic systems like Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid—presents extreme ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling α,α -disubstituted amino acids—specifically bulky spiro-cyclic systems like Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid—presents extreme thermodynamic and kinetic challenges. The quaternary α -carbon (C8), combined with the large Cbz protecting group and the rigid 1,4-dioxaspiro[4.5]decane ketal system, creates a massive activation energy barrier for nucleophilic attack.

This portal provides validated troubleshooting pathways, mechanistic insights, and self-validating protocols to help you overcome steric hindrance and achieve high-yielding amide bond formation.

Strategic Decision Workflow

Before initiating your synthesis, use the following logical pathway to select the optimal activation strategy based on your specific nucleophile and available equipment.

G Start Target: Cbz-8-Amino-1,4-dioxaspiro [4.5]decane-8-carboxylic acid CheckAmine Is the receiving amine sterically hindered? Start->CheckAmine AcidFluoride Acid Fluoride Activation (TFFH / Cyanuric Fluoride) CheckAmine->AcidFluoride Yes (Secondary/Bulky Amine) CheckEquip Microwave Synthesizer Available? CheckAmine->CheckEquip No (Primary Amine) Success Successful Amide Bond Formation AcidFluoride->Success MAPS MAPS + COMU/Oxyma (75°C, 15-30 min) CheckEquip->MAPS Yes (Preferred) RoomTemp PyAOP or PyNTP (RT, 24-36 hours) CheckEquip->RoomTemp No (Alternative) MAPS->Success RoomTemp->Success

Workflow for overcoming steric hindrance in α,α-disubstituted amino acid coupling.

Diagnostic Troubleshooting Guide

Q: I am seeing no product formation. LC-MS shows unreacted starting materials after 24 hours using HATU/DIEA. What went wrong? A: You are experiencing failed aminolysis due to extreme steric clash. The OAt active ester formed by HATU is simply too bulky to be attacked by an incoming amine at a quaternary center. Furthermore, because activation is slow, the uronium salt (HATU) reacts directly with your nucleophilic amine, forming a dead-end guanidinium byproduct (visible as a +98 Da mass adduct on LC-MS) [[1]](). Solution: Switch from a uronium reagent to a phosphonium reagent (e.g., PyAOP, PyNTP) which does not cause guanidinylation 2, or use COMU, which generates a less sterically demanding Oxyma leaving group 1.

Q: I switched to COMU, but conversion is still stalling at 30% at room temperature. How can I drive this to completion? A: The activation energy barrier for forming the tetrahedral intermediate at this specific spiro-cyclic quaternary center is too high for ambient kinetics. Solution: Implement Microwave-Assisted Peptide Synthesis (MAPS). Applying microwave irradiation to heat the reaction to 75°C for 15–30 minutes provides the necessary thermodynamic push to overcome the steric barrier 3.

Q: I am trying to couple this acid to a secondary amine, and even MAPS with COMU is failing. What is the ultimate solution for this? A: The combined steric bulk of the α,α -disubstituted acid and a secondary amine nucleophile prevents any active ester from approaching the amine. Solution: Utilize Acid Fluoride activation via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluorine atom is exceptionally small (similar in van der Waals radius to hydrogen), which drastically reduces the steric bulk of the activated intermediate compared to OBt/OAt/Oxyma esters, allowing the secondary amine to attack efficiently 4.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling using COMU (For Primary Amines)

Causality: COMU generates an Oxyma active ester which is less bulky than HOAt. Microwave heating provides the kinetic energy required to overcome the steric clash at the quaternary center 3.

  • Preparation: Dissolve Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (2.0 eq) and COMU (2.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (4.0 eq) to the solution.

    • Self-Validation Check: Observe the solution; a distinct color change to bright yellow/orange confirms the successful generation of the Oxyma active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the primary amine-bearing substrate (1.0 eq).

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 20 minutes with continuous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% KHSO4 (keep cold to protect the ketal), saturated NaHCO3, and brine to remove the Oxyma byproduct.

Protocol B: Acid Fluoride Activation via TFFH (For Secondary/Highly Hindered Amines)

Causality: TFFH generates an acyl fluoride in situ. Fluorine's high electronegativity strongly activates the carbonyl, while its small atomic radius minimizes steric repulsion during the nucleophilic attack 5.

  • Activation: Dissolve the Cbz-protected amino acid (1.5 eq) in anhydrous DCM. Add TFFH (1.5 eq) and DIEA (3.0 eq).

  • Monitoring: Stir at room temperature for 30–60 minutes. Hindered amino acids require longer activation times.

    • Self-Validation Check: Prior to amine addition, analyze a reaction aliquot via IR spectroscopy. The appearance of a sharp carbonyl fluoride stretch at ~1842 cm⁻¹ confirms successful activation 4. If this peak is absent, do not proceed; add an additional 0.5 eq of TFFH.

  • Coupling: Once activation is validated, add the hindered amine (1.0 eq) dissolved in DCM.

  • Reaction: Stir at room temperature for 12–24 hours. Acid fluorides are highly stable to hydrolysis, allowing for prolonged reaction times without degradation 5.

  • Workup: Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for α,α -Disubstituted Amino Acids

Coupling ReagentActivation IntermediateSteric ProfileGuanidinylation RiskRecommended Use Case
HATU / HBTU OAt / OBt EsterHighYes (High risk)Standard couplings; Avoid for highly hindered acids.
COMU Oxyma EsterModerateYes (Low risk)MAPS (Microwave) coupling to primary amines.
PyAOP / PyNTP OAt / Triazole EsterHighNo Extended room-temperature couplings (24h+).
TFFH Acyl FluorideVery Low No Coupling to secondary or highly hindered amines.

Frequently Asked Questions (FAQs)

Q: Does the spiro-ketal ring present any specific chemical incompatibilities during coupling? A: The 1,4-dioxaspiro[4.5]decane system acts as a ketal protecting group for the cyclohexanone moiety. While it is entirely stable to the basic conditions of peptide coupling (e.g., DIEA, collidine), it is highly sensitive to strong aqueous acids. Ensure that any acidic workup (like KHSO4 washes to remove basic byproducts) is performed rapidly and kept ice-cold to prevent premature deprotection of the ketal.

Q: Is racemization a concern with this molecule when using strong activation or microwave heating? A: No. Because this molecule is an α,α -disubstituted amino acid (featuring a quaternary carbon at C8), there is no α -proton available for base-catalyzed abstraction 6. Therefore, oxazolone-mediated racemization—which is a major concern for standard amino acids—is chemically impossible here. You can safely use elevated temperatures (75°C+) and strong activation methods without loss of chiral integrity.

Q: Can I use HBTU or TBTU instead of COMU to save on reagent costs? A: Absolutely not. HBTU and TBTU generate OBt active esters, which are significantly less reactive than Oxyma or OAt esters. For a highly hindered α,α -disubstituted system like the 1,4-dioxaspiro[4.5]decane ring, HBTU will result in near-zero conversion and lead to irreversible guanidinylation (capping) of your nucleophilic amine [[1]]().

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. Chemical Reviews (ACS Publications). Available at:[Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP. ACS Combinatorial Science. Available at:[Link]

  • Amide bond formation by using amino acid fluorides. Semantic Scholar. Available at:[Link]

  • Recent development of peptide coupling reagents in organic synthesis. Han, S.-Y., & Kim, Y.-A. Tetrahedron. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This document is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The target molecule, a Cbz-protected spirocyclic amino acid, is a valuable building block in medicinal chemistry. Its rigid spirocyclic scaffold allows for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets.[1][2][3] However, its synthesis involves multiple steps, each with potential pitfalls that can impact overall yield and purity. This guide provides a structured approach to navigate these challenges.

General Synthetic Strategy Overview

The synthesis typically proceeds via a two-stage process. First, the core amino acid, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, is synthesized, often from 1,4-Dioxaspiro[4.5]decan-8-one. The second and most critical stage, which is the focus of this guide, is the chemoselective N-protection of the amino group with the Carbobenzyloxy (Cbz) group.

cluster_0 Stage 1: Amino Acid Synthesis cluster_1 Stage 2: N-Protection (Focus of this Guide) A 1,4-Dioxaspiro[4.5]decan-8-one B 8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid A->B e.g., Strecker or Bucherer-Bergs Synthesis C Final Product: Cbz-8-Amino-1,4-dioxaspiro[4.5] decane-8-carboxylic acid B->C Cbz-Cl, Base

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the Carbobenzyloxy (Cbz) group the preferred protecting group for this synthesis?

A1: The Cbz group offers a robust and reliable method for protecting the amino functionality, a critical step in peptide synthesis and the preparation of complex amino acid derivatives.[4][5] Its primary advantages include:

  • Stability: Cbz-protected amines are stable under a wide variety of reaction conditions, including those that are basic or mildly acidic, which provides flexibility for subsequent synthetic modifications.[5][6]

  • Ease of Introduction: The Cbz group can be introduced efficiently and often in high yield using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions.[4]

  • Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of the product, simplifying purification by recrystallization.[4]

  • Orthogonality: While not always the primary concern for this specific molecule, the Cbz group is orthogonal to other common protecting groups like Boc (removed with acid) and Fmoc (removed with base), as it is typically cleaved under reductive conditions (e.g., catalytic hydrogenolysis).[6][7]

Q2: What is the most critical parameter to control during the Cbz-protection step?

A2: Without question, pH control is the single most critical parameter. The reaction involves the nucleophilic attack of the free amine on the electrophilic benzyl chloroformate.

  • If the pH is too low (acidic): The amino group of the starting material will be protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.

  • If the pH is too high (strongly basic): Two detrimental side reactions are accelerated: 1) The hydrolysis of the benzyl chloroformate (Cbz-Cl) reagent to benzyl alcohol, and 2) Potential racemization if there were a chiral center at the alpha-carbon (though not an issue for this specific spirocyclic amino acid).[4] The optimal pH range for Cbz protection is typically maintained between 8 and 10.[4]

Q3: My overall yield is consistently low. Which step should I investigate first?

A3: While every step is important, the Cbz-protection and subsequent purification (Stage 2) is often the primary source of yield loss. Before re-optimizing the synthesis of the spirocyclic amino acid (Stage 1), ensure that the following factors in the protection step are fully optimized: the quality of the Cbz-Cl, strict pH control, reaction temperature, and the work-up/purification procedure. Impurities in the starting amino acid from Stage 1 can also inhibit the protection reaction.[1]

Troubleshooting Guide: The Cbz-Protection Reaction

This section addresses specific issues encountered during the N-protection of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Problem Category 1: Low or No Product Yield

Q: I have set up the reaction according to a standard procedure, but TLC/LC-MS analysis shows little to no formation of the desired Cbz-protected product. What went wrong?

A: This common issue can usually be traced to one of four key areas: Reagent Quality, pH, Temperature, or Stoichiometry.

Start Low / No Product Yield Reagent Check Reagent Quality (Cbz-Cl) Start->Reagent pH Verify Reaction pH (8-10) Start->pH Temp Assess Temperature (0-5°C initially) Start->Temp Stoich Confirm Stoichiometry (Slight excess of Cbz-Cl) Start->Stoich Sol_Reagent Solution: Use fresh or newly purchased Cbz-Cl. Reagent->Sol_Reagent Sol_pH Solution: Use a buffer (e.g., NaHCO₃/Na₂CO₃) or carefully titrate with base. pH->Sol_pH Sol_Temp Solution: Keep reaction chilled during Cbz-Cl addition to control side reactions. Temp->Sol_Temp Sol_Stoich Solution: Use 1.05-1.1 equivalents of Cbz-Cl. Recalculate based on purity. Stoich->Sol_Stoich

Caption: Troubleshooting flowchart for low yield in Cbz-protection.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Inactive Cbz-Cl Reagent Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and can hydrolyze over time to inactive benzyl alcohol and HCl. Using a degraded reagent is a very common cause of reaction failure.Always use a fresh bottle of Cbz-Cl or one that has been properly stored under an inert atmosphere. If in doubt, purchase a new bottle from a reputable supplier.
Incorrect pH As detailed in FAQ A2, if the pH is too low, the amine is non-nucleophilic. If it is too high, the Cbz-Cl reagent is rapidly destroyed. The reaction generates HCl, which will lower the pH if not neutralized, effectively stopping the reaction.Maintain the pH between 8-10. This is best achieved by using an aqueous solution of sodium carbonate or sodium bicarbonate.[4] Co-addition of a base like NaOH with the Cbz-Cl can also be effective, but requires careful monitoring with a pH meter.[8]
Sub-optimal Temperature The reaction is exothermic. Adding Cbz-Cl at room temperature can lead to localized heating, which accelerates the hydrolysis of the reagent and other side reactions.The reaction should be cooled in an ice bath (0-5 °C) during the dropwise addition of Cbz-Cl.[5] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.[5]
Inaccurate Stoichiometry An insufficient amount of Cbz-Cl will naturally lead to incomplete conversion. Conversely, a large excess can complicate purification.Use a slight excess of Cbz-Cl (typically 1.05 to 1.1 equivalents) relative to the spirocyclic amino acid. Ensure the mass of the starting amino acid is accurate and accounts for any residual solvent or impurities.
Problem Category 2: Product Purification Challenges

Q: The reaction appears to have worked, but I am struggling to isolate a pure product. My crude material is an oil or is difficult to crystallize.

A: Purification of protected amino acids requires careful consideration of their amphipathic nature.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Formation of Benzyl Alcohol Excess Cbz-Cl and any that hydrolyzes during the reaction will form benzyl alcohol. This common impurity can be difficult to separate from the desired product due to similar polarities, often resulting in an oily product.Work-up: After the reaction, wash the aqueous layer with a non-polar organic solvent like diethyl ether or hexane before acidification. This will remove unreacted Cbz-Cl and benzyl alcohol.[5]
Improper pH for Extraction The product has both a carboxylic acid and a Cbz-protected amine. Its solubility in aqueous and organic layers is highly dependent on pH.Extraction Protocol: 1. After the initial basic wash (see above), acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product should precipitate or become extractable. 2. Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).[5][8] 3. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Crystallization Issues The crude product may require purification to induce crystallization. The choice of solvent is critical.Recrystallization: Attempt recrystallization from a solvent system like ethyl acetate/hexanes or DCM/hexanes. If the product remains an oil, consider purification by silica gel column chromatography using a gradient elution (e.g., starting with hexanes/ethyl acetate and gradually increasing polarity, potentially adding 0.5-1% acetic acid to the mobile phase to suppress tailing).

Validated Experimental Protocol: Cbz-Protection

This protocol has been optimized for the synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid on a 10 mmol scale.

Materials:

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq, 10 mmol, 2.01 g)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq, 25 mmol, 2.65 g)

  • Deionized Water (approx. 50 mL)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11 mmol, 1.58 mL)

  • Diethyl Ether (for washing)

  • Ethyl Acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the spirocyclic amino acid (1.0 eq) and sodium carbonate (2.5 eq) in deionized water (50 mL). Cool the flask in an ice-water bath to 0-5 °C.[5]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material is water-soluble, while the product is extractable into organic solvents after acidification.

  • Work-up - Basic Wash: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 30 mL portions of diethyl ether to remove excess Cbz-Cl and any benzyl alcohol formed. Discard the organic layers.[5]

  • Work-up - Acidification & Extraction: Cool the aqueous layer again in an ice bath. Carefully acidify the solution to pH 2-3 by slowly adding 1M HCl. A white precipitate may form. Extract the product three times with 50 mL portions of ethyl acetate.[5][8]

  • Isolation: Combine the organic extracts and wash once with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting white solid or pale oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

References

Sources

Optimization

Technical Support Center: Chromatography and Purification of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling to isolate bifunctional, orthogonally protected building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling to isolate bifunctional, orthogonally protected building blocks.

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 945895-47-6) presents a classic chromatographic paradox. On one hand, it contains a polar carboxylic acid at position 8 that typically requires acidic mobile phase modifiers (like 0.1% TFA) to suppress ionization and prevent peak tailing. On the other hand, it features a 1,4-dioxaspiro[4.5]decane ketal group that is highly sensitive to acidic hydrolysis. This guide provides field-proven, causality-driven troubleshooting steps and validated protocols to help you navigate these competing chemical sensitivities without degrading your target molecule.

Purification Strategy Workflow

Before selecting a purification method, you must assess the purity of your crude reaction mixture. The workflow below outlines the logical decision-making process for isolating this specific compound.

PurificationWorkflow A Crude Synthesis Mixture Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid B Assess Crude Purity (LC-MS, Neutral pH Buffer) A->B C Purity > 80% B->C D Purity < 80% B->D E Crystallization (EtOAc / Hexanes) C->E F RP-HPLC Purification (10mM NH4HCO3, pH 7.5) D->F H Pure Compound (Store at 4°C, desiccated) E->H G Lyophilization (Avoid heat > 30°C) F->G G->H

Workflow for selecting the optimal purification strategy based on crude purity.

Troubleshooting & FAQs

Q1: My LC-MS/HPLC analysis shows multiple peaks, and the primary mass corresponds to the loss of the ketal group (loss of 44 Da). What is causing this degradation? A1: This is the most common failure mode for this compound. The 1,4-dioxaspiro[4.5]decane moiety is an ethylene ketal protecting group designed to mask a ketone. Ketals undergo rapid hydrolysis in the presence of water and trace acid. Standard reverse-phase HPLC (RP-HPLC) mobile phases often employ 0.05–0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to suppress the ionization of the carboxylic acid [3]. While this sharpens the peak, the acidic environment catalyzes the deprotection of the ketal back to the cyclohexanone derivative [1]. Solution: You must abandon acidic modifiers. Switch to a volatile, neutral-to-slightly-basic buffer system, such as 10 mM Ammonium Bicarbonate (pH 7.5–8.0).

Q2: When I switch to a neutral buffer (Ammonium Bicarbonate), my compound elutes much earlier and the peak is broader. Why? A2: At pH 7.5, the carboxylic acid group (pKa ~4.5) is fully deprotonated to its carboxylate anion. This significantly increases the polarity and hydrophilicity of the molecule, reducing its retention on a standard hydrophobic C18 stationary phase. Furthermore, charge repulsion between the analyte and residual silanols can cause band broadening. Solution: Compensate for the loss of retention by starting your gradient at a lower organic percentage (e.g., 5% Acetonitrile instead of 20%). Ensure you are using an end-capped or polar-embedded C18 column designed to handle fully aqueous, buffered conditions without phase collapse.

Q3: Can I purify this compound using Normal-Phase (Silica Gel) Flash Chromatography? A3: It is highly risky. Standard silica gel is inherently acidic (pH ~4.5-5.5) and retains carboxylic acids tenaciously, leading to severe streaking. Adding acetic acid to the eluent (a common trick to elute acids) will likely cleave your ketal directly on the column. Solution: If normal-phase is mandatory, use base-washed silica (pre-treated with 1% triethylamine in hexanes) or opt for a specialized stationary phase like Diol-functionalized silica. However, due to the lipophilic Cbz group [2] and the polar acid, crystallization or RP-HPLC is vastly superior.

Q4: Is there a non-chromatographic way to purify this intermediate? A4: Yes. The benzyloxycarbonyl (Cbz) protecting group imparts significant crystallinity to amino acids due to its rigid, planar aromatic ring that facilitates π−π stacking [2]. If your crude purity is >80%, crystallization is the most scalable and self-validating purification method, bypassing the risk of ketal hydrolysis entirely [4].

Quantitative Data: Chromatographic Conditions Comparison

To illustrate the causality behind our buffer selection, the table below summarizes the expected outcomes when subjecting Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid to various mobile phase conditions.

ParameterStandard RP-HPLC (Acidic)Buffered RP-HPLC (Neutral)Normal-Phase (Silica)
Mobile Phase Modifier 0.1% TFA or Formic Acid10 mM NH₄HCO₃ (pH 7.5)1% Acetic Acid in Eluent
Analyte Ionization State Neutral (Protonated Acid)Anionic (Deprotonated)Neutral (Protonated Acid)
Ketal Stability Poor (Rapid Hydrolysis)Excellent (Stable)Moderate (On-column cleavage)
Peak Shape Sharp, symmetricalBroadened (requires gradient optimization)Severe tailing
Retention (C18) HighLowN/A
Detailed Experimental Methodologies
Protocol A: pH-Controlled RP-HPLC Purification

Use this protocol when crude purity is <80% and chromatographic resolution is required.

  • Mobile Phase Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1L of HPLC-grade water to create a 10 mM solution (Mobile Phase A). Adjust the pH to 7.5 using dilute ammonium hydroxide if necessary. Filter through a 0.22 µm membrane. Mobile Phase B is HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of Mobile Phase A and Acetonitrile.

    • Self-Validation Step: Check the pH of the sample solution with a pH strip before injection. If the pH is < 7.0, adjust with dilute NH₄OH to prevent ketal cleavage during the run.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge or equivalent) designed for high pH stability.

  • Gradient Elution: Run a shallow gradient starting at 5% B and ramping to 60% B over 20 column volumes to account for the reduced retention of the carboxylate anion.

  • Fraction Collection & Lyophilization: Collect fractions based on UV absorbance at 210 nm and 254 nm (targeting the Cbz group). Immediately freeze the pooled fractions on dry ice and lyophilize.

    • Causality Note: Do not concentrate via rotary evaporation with heat. Heating aqueous bicarbonate drives off CO₂, which spikes the pH of the solution and can cause Cbz degradation or racemization of the amino acid.

    • Self-Validation Step: Post-lyophilization, run a rapid LC-MS check to ensure the [M+H]+ peak matches the intact mass (336.1 m/z) and not the hydrolyzed ketone (292.1 m/z).

Protocol B: Crystallization of the Cbz-Protected Amino Acid

Use this protocol for scalable purification when crude purity is >80%.

  • Dissolution: Dissolve the crude material in a minimal amount of warm Ethyl Acetate (approx. 40°C).

  • Anti-solvent Addition: Slowly add Hexanes dropwise while stirring continuously until the solution becomes slightly cloudy (reaching the cloud point).

  • Seeding & Cooling: Remove the flask from the heat source and allow the mixture to cool to room temperature slowly. If available, add a microscopic seed crystal of the pure compound to induce nucleation.

  • Maturation: Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystalline yield.

  • Isolation: Filter the white crystalline solid using a Büchner funnel. Wash the filter cake with ice-cold Hexanes to remove lipophilic impurities.

  • Drying & Validation: Dry the crystals under high vacuum at room temperature for 24 hours.

    • Self-Validation Step: Take a 1 mg aliquot of the dried crystals and dissolve in DMSO- d6​ for 1 H-NMR. The protocol is validated if you observe a distinct multiplet at ~3.9 ppm (integrating to 4H), confirming the ethylene ketal remains intact, alongside the aromatic Cbz protons at ~7.3 ppm.

References
  • Catalytic Alkynylation of Cyclic Acetals and Ketals Enabled by Synergistic Gold(I)/Trimethylsilyl Catalysis The Journal of Organic Chemistry - ACS Publications[Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions LCGC International[Link]

  • US8357820B2 - Process for producing N-protected amino acid Google P

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection Strategies for Spirocyclic Amino Acids: Cbz- vs. Fmoc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Peptide Science In the landscape of modern drug discovery and peptide chemistry, the quest for molecules with enhanced potency, selectivity, and optimized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, the quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Unnatural amino acids are central to this endeavor, offering novel side-chain functionalities and conformational constraints that are inaccessible with the canonical twenty proteinogenic amino acids.[1] Among these, spirocyclic amino acids have emerged as particularly powerful building blocks.[2][3] Their inherent three-dimensional and rigid nature can pre-organize a peptide backbone into a bioactive conformation, reduce conformational entropy upon binding, and improve metabolic stability, making them highly attractive for therapeutic development.[4][5]

This guide focuses on a specific, valuable spirocyclic building block: 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . This molecule is a conformationally restricted analog of cyclohexylalanine, where one of the carbonyl groups of a precursor ketone is protected as an ethylene ketal.[6][7][8][9] The critical step in utilizing such a building block is the strategic protection of its α-amino group to enable controlled, sequential peptide bond formation.

Here, we provide an in-depth, objective comparison of two cornerstone amine-protecting groups applied to this spirocyclic scaffold: the classic Carboxybenzyl (Cbz) group and the modern 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This analysis is designed for researchers, chemists, and drug development professionals to make informed decisions based on the demands of their synthetic strategy, whether it be solution-phase fragment synthesis or automated solid-phase peptide synthesis (SPPS).

Core Principles: A Head-to-Head Comparison of Cbz and Fmoc Protection

The choice between the Cbz and Fmoc protecting groups is not merely a matter of preference; it fundamentally dictates the entire synthetic workflow, including the selection of side-chain protecting groups for other amino acids and the final cleavage strategy.[10] This principle of "orthogonality"—the ability to remove one class of protecting group under conditions that leave others intact—is the bedrock of complex chemical synthesis.[11]

FeatureCbz (Carboxybenzyl) ProtectedFmoc (9-Fluorenylmethyloxycarbonyl) Protected
Structure
Deprotection Chemistry Hydrogenolysis: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[10][12][13]Base-Labile: Cleaved by a mild organic base, typically 20% piperidine in DMF.[14][][16]
Primary Application Solution-phase peptide synthesis, fragment condensation.[11]Solid-Phase Peptide Synthesis (SPPS), especially automated synthesis.[10][16][17]
Orthogonality Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. Stable in both acidic and basic conditions.[18]Orthogonal to acid-labile (Boc, tBu) side-chain protecting groups and resin linkers.[10][]
Key Advantages Excellent stability; removal conditions are very mild and specific, leaving most other functional groups untouched.Mild deprotection avoids repeated acid exposure; compatible with acid-sensitive residues (e.g., Trp, Tyr); enables fully automated SPPS.
Key Limitations Incompatible with reducible functional groups (e.g., alkynes, alkenes, Cys, Met) due to catalyst poisoning or reduction.[19] Not amenable to standard automated SPPS workflows.Potential for side reactions like aspartimide formation with Asp-containing sequences. The dibenzofulvene byproduct must be thoroughly washed away.
Typical Synthetic Strategy Often used in a "Boc/Cbz" strategy where Boc is used for temporary Nα-protection and Cbz for "permanent" side-chain protection (e.g., on Lys), or vice-versa in solution phase.The cornerstone of "Fmoc/tBu" strategy, where Fmoc is the temporary Nα-protecting group and acid-labile groups (tBu, Boc, Trt) protect side chains.[]

Visualizing the Synthetic Choice: Structures and Orthogonality

A clear understanding of the molecular structures and their relationship within a synthetic strategy is crucial.

cluster_0 Core & Protected Structures Core 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid Cbz Cbz-Protected Analog Core->Cbz + Cbz-Cl Fmoc Fmoc-Protected Analog Core->Fmoc + Fmoc-OSu

Caption: Protection of the core spirocyclic amino acid.

cluster_Fmoc Fmoc-Based SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. Wash (DMF) A->B Repeat for next residue C 3. Couple Next Fmoc-AA (HATU/DIPEA) B->C Repeat for next residue D 4. Wash (DMF) C->D Repeat for next residue D->A Repeat for next residue

Caption: The iterative workflow for Fmoc-based SPPS.

cluster_main Orthogonal Deprotection Strategies cluster_conditions Fmoc Fmoc Group Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Cbz Cbz Group Hydrogenolysis Hydrogenolysis (H₂ / Pd-C) Cbz->Hydrogenolysis Cleaved by Boc_tBu Boc / tBu / Trt Groups Acid Strong Acid (e.g., TFA) Boc_tBu->Acid Cleaved by Base->Cbz Stable Base->Boc_tBu Stable Hydrogenolysis->Fmoc Stable Hydrogenolysis->Boc_tBu Stable Acid->Fmoc Stable Acid->Cbz Stable* note *Cbz can be labile to very strong acids like HBr/AcOH

Caption: Orthogonality of common protecting groups.

Experimental Protocols: A Practical Guide

The theoretical advantages of each protecting group are best understood through their practical application. The following protocols provide validated, step-by-step methodologies for the deprotection of our target spirocyclic amino acid derivatives.

Protocol 1: Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide, a critical step in the iterative elongation of the peptide chain.

Objective: To deprotect the α-amino group of a resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Peptidyl-resin (e.g., Fmoc-spiro-AA-Wang Resin)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)

  • Wash Solvent: High-purity DMF

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in the synthesis vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[20]

  • Drain: Drain the deprotection solution. The formation of the dibenzofulvene-piperidine adduct can often be observed as a yellowish solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 8-10 minutes at room temperature.[20]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 cycles, 1 minute each) to completely remove piperidine and the fulvene adduct. Residual base can interfere with the subsequent coupling step.

  • Confirmation (Optional): A small sample of resin beads can be tested with a Kaiser test to confirm the presence of a free primary amine.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

This protocol is suitable for solution-phase synthesis, where the Cbz-protected amino acid or peptide is dissolved in a solvent.

Objective: To deprotect the Cbz-protected amine via catalytic hydrogenation.

Materials:

  • Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (or a peptide containing it)

  • Catalyst: 10% Palladium on activated carbon (Pd/C), typically 5-10 mol%

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Filtration aid: Celite®

  • Reaction flask and magnetic stirrer

Methodology:

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a stir bar.

  • Inerting: Carefully add the Pd/C catalyst to the flask. Caution: Pd/C is flammable, especially when dry. Handle with care.

  • Hydrogenation: Seal the flask and purge the atmosphere with H₂ gas (typically by evacuating and backfilling with H₂ from a balloon 3-4 times).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (1 atm from a balloon is often sufficient) at room temperature.[13][18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction byproducts are toluene and CO₂, which typically evaporate or are vented.

  • Filtration: Once complete, carefully purge the flask with an inert gas (e.g., Nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, the free spirocyclic amino acid.

Conclusion and Strategic Recommendations

The choice between Cbz- and Fmoc-protected 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a strategic decision driven by the ultimate synthetic goal.

  • Choose the Fmoc-protected analog for:

    • Automated or manual Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the industry standard for SPPS due to its mild, base-labile deprotection conditions that are orthogonal to acid-labile side-chain and linker strategies.[16][17] This is the clear choice for incorporating the spirocyclic amino acid into a longer peptide sequence on a solid support.

  • Choose the Cbz-protected analog for:

    • Solution-Phase Synthesis: Cbz is a robust, highly stable protecting group ideal for multi-step solution-phase chemistry.[11]

    • Synthesis of Peptide Fragments: It is well-suited for the synthesis of protected peptide fragments that will later be joined by fragment condensation.

    • Orthogonal Protection Schemes: When the target molecule contains base-sensitive functionalities that would not survive repeated Fmoc deprotection, the Cbz group offers a stable alternative that can be removed under neutral hydrogenolysis conditions.[18]

By understanding the distinct chemical labilities, advantages, and limitations of each protecting group, researchers can harness the full potential of novel building blocks like spirocyclic amino acids to advance the frontiers of peptide science and drug discovery.

References

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate.
  • Developing deprotectase biocatalysts for synthesis. PMC - NIH.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Methods for Removing the Fmoc Group. Springer.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Unnatural Amino Acids. Enamine.
  • N-Terminal Deprotection; Boc removal. AAPPTec.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid. Clinivex.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Alfa Chemistry.
  • 1,4-Dioxaspiro[4.5]decan-8-one chemical properties. Benchchem.
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Apollo Scientific.

Sources

Comparative

The Conformational Revolution: Spirocyclic vs. Linear Amino Acids in Peptide Engineering

As peptide therapeutics transition from extracellular targets to complex intracellular protein-protein interactions (PPIs), the limitations of native linear amino acids have become a critical bottleneck. Linear peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from extracellular targets to complex intracellular protein-protein interactions (PPIs), the limitations of native linear amino acids have become a critical bottleneck. Linear peptides suffer from high conformational flexibility, leading to poor target affinity and rapid proteolytic degradation[1]. To overcome this, the incorporation of spirocyclic amino acids (e.g., spiro-prolines, azaspiro[2]pentane) has emerged as a transformative strategy.

By fusing two rings at a single quaternary carbon, spirocyclic scaffolds lock the peptide backbone into pre-organized geometries[3]. This guide provides an objective, data-driven comparison of spirocyclic versus linear amino acids, detailing the thermodynamic mechanics, performance metrics, and the specialized experimental workflows required to synthesize and validate these advanced peptidomimetics.

Thermodynamic & Structural Mechanics

The fundamental difference between linear and spirocyclic amino acids lies in their degrees of freedom. Linear amino acids possess highly flexible dihedral angles (φ, ψ, and χ), which means they exist as an ensemble of random coils in solution. When a linear peptide binds to its target, it must freeze into a single bioactive conformation, incurring a massive entropic penalty (ΔS) that drastically weakens the overall binding affinity (Kd)[4].

Conversely, spirocyclic amino acids feature a rigid, fused-ring architecture that explicitly restricts these torsional angles[5]. This conformational rigidity pre-organizes the peptide into specific secondary structures—such as polyproline type II (PPII) helices or β-turns—prior to target engagement[6][7]. By minimizing the thermodynamic cost of binding, spirocyclic peptides often achieve low-nanomolar affinities[6].

Thermodynamics cluster_linear Linear Amino Acid Pathway cluster_spiro Spirocyclic Amino Acid Pathway L1 High Conformational Flexibility L2 High Entropic Penalty (ΔS) L1->L2 L3 Lower Binding Affinity (High Kd) L2->L3 S1 Locked Dihedral Angles (φ, ψ, χ) S2 Pre-organized Bioactive Conformation S1->S2 S3 High Binding Affinity (Low Kd) S2->S3

Figure 1: Thermodynamic logic comparing the binding pathways of linear vs. spirocyclic peptides.

Quantitative Performance Comparison

The structural rigidity of spirocyclic scaffolds directly translates to measurable improvements in pharmacokinetic and pharmacodynamic profiles. Table 1 summarizes the comparative data.

ParameterLinear Amino AcidsSpirocyclic Amino AcidsMechanistic Driver
Dihedral Freedom (φ, ψ, χ) High (360° rotation)Severely RestrictedFused ring systems lock bond vectors, preventing rotation[5].
Binding Affinity (Kd) High μM to mMLow nM (e.g., 62 nM)Pre-organization reduces the entropic penalty upon target engagement[6].
Proteolytic Half-life < 30 minutes> 24 hoursThe bulky spiro-carbon creates a steric shield, preventing protease active sites from accessing the amide bond[2][3].
Secondary Structure Random CoilHighly defined (Turns, PPII)Ring strain forces specific backbone trajectories (e.g., up to 63% helicity)[6][7].
SPPS Coupling Efficiency > 99% (Standard)70-85% (Requires optimization)The quaternary spiro-carbon induces extreme steric clash during acylation.

Experimental Methodologies & Validation Workflows

Working with spirocyclic amino acids requires significant deviations from standard peptide chemistry. The following protocols are designed as self-validating systems, ensuring that the causality behind each experimental choice is clear and the resulting data is artifact-free.

Workflow Start Peptide Design SPPS Fmoc-SPPS Synthesis (HATU/DIPEA at 50°C) Start->SPPS Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification Validation Validation Assays Purification->Validation Assay1 Proteolytic Stability (LC-MS/MS) Validation->Assay1 Assay2 Binding Affinity (MST / SPR) Validation->Assay2 Assay3 Structural Analysis (CD / NMR) Validation->Assay3

Figure 2: End-to-end workflow for the synthesis and validation of spirocyclic peptides.

Protocol 1: Sterically Hindered Solid-Phase Peptide Synthesis (SPPS)

Standard DIC/Oxyma coupling fails when incorporating spirocyclic amino acids due to the massive steric bulk of the quaternary spiro-carbon.

  • Step 1: Resin Preparation. Swell Rink Amide resin in DMF for 30 minutes.

  • Step 2: Deprotection. Treat with 20% piperidine in DMF (2 x 10 min) to expose the primary amine.

  • Step 3: High-Energy Coupling. Mix 4 eq Fmoc-Spiro-AA, 3.9 eq HATU, and 8 eq DIPEA in a 1:1 mixture of DMF/NMP. React for 2–4 hours at 50°C.

    • Causality: HATU generates a highly reactive 7-aza-OBt active ester. The addition of NMP (a stronger solvent than DMF) disrupts internal hydrogen bonding, while elevated temperature (50°C) provides the kinetic energy necessary to overcome the severe steric activation barrier.

  • Step 4: Cleavage. Cleave using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.

  • Self-Validation Mechanism: Perform a micro-cleavage after the spiro-coupling step and analyze via LC-MS. If unreacted deletion sequences are present, the coupling must be repeated (double-coupling) before proceeding, ensuring the final sequence is absolute.

Protocol 2: Free-Solution Binding Kinetics via Microscale Thermophoresis (MST)

Spirocyclic peptides often exhibit increased hydrophobicity, which can lead to false-positive non-specific binding on the dextran matrices used in Surface Plasmon Resonance (SPR). MST avoids this by measuring binding in free solution.

  • Step 1: Labeling. Fluorescently label the target protein (not the peptide) using an NHS-ester dye.

  • Step 2: Titration. Prepare a 16-point serial dilution of the spirocyclic peptide (from 10 μM down to sub-nM) in assay buffer containing 0.05% Tween-20.

    • Causality: Tween-20 prevents the hydrophobic spirocyclic scaffolds from adhering to the capillary walls, ensuring the measured concentration is accurate.

  • Step 3: Measurement. Load samples into glass capillaries and measure thermophoresis upon infrared laser heating.

  • Self-Validation Mechanism: Run a parallel MST assay using the linear, native peptide sequence as a baseline control. The assay is validated if the linear peptide yields the literature-reported Kd, confirming that the enhanced affinity (lower Kd) of the spirocyclic variant is a true thermodynamic improvement[4][6].

Protocol 3: Proteolytic Stability Profiling (LC-MS/MS)

To prove that the spirocyclic scaffold confers protease resistance, degradation must be quantified precisely over time[2].

  • Step 1: Incubation. Incubate 10 μM of the purified peptide in 25% human serum / PBS (pH 7.4) at 37°C.

  • Step 2: Quenching. At specific intervals (0, 15, 30, 60, 120, 240 mins, 24 hrs), extract 50 μL aliquots and immediately quench with 50 μL of ice-cold acetonitrile containing a heavy-isotope internal standard.

    • Causality: Acetonitrile instantly denatures serum proteases, halting degradation at the exact time point, and precipitates large serum proteins to protect the LC column.

  • Step 3: Quantification. Centrifuge at 14,000 x g, filter the supernatant, and analyze via LC-MS/MS Multiple Reaction Monitoring (MRM). Calculate the half-life ( t1/2​ ) by plotting the natural log of the peak area ratio vs. time.

  • Self-Validation Mechanism: Include a fully D-amino acid peptide (100% stable) and a native linear peptide (rapidly degraded) in the assay[1]. The assay is only valid if the linear peptide is degraded within 30 minutes and the D-peptide remains intact, proving the serum proteases are active and the observed stability of the spirocyclic peptide is genuine.

Conclusion

The transition from linear to spirocyclic amino acids represents a paradigm shift in peptide drug development. While linear peptides are synthetically trivial, their entropic penalties and susceptibility to proteases severely limit their clinical utility. Spirocyclic scaffolds demand rigorous, optimized synthetic workflows, but they reward the researcher with pre-organized, highly stable, and exceptionally potent molecules capable of drugging previously intractable targets.

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Validation

HPLC Method Validation for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Purity: A Comparative Guide

Target Audience: Analytical Researchers, Medicinal Chemists, and Drug Development Professionals. Introduction & The Analytical Challenge (CAS: 945895-47-6) is a highly functionalized spirocyclic building block utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction & The Analytical Challenge

(CAS: 945895-47-6) is a highly functionalized spirocyclic building block utilized in the synthesis of conformationally restricted peptidomimetics and novel therapeutics[1]. Structurally, it features a lipophilic 1,4-dioxaspiro[4.5]decane (ketal) ring, an ionizable carboxylic acid, and a carboxybenzyl (Cbz) protected amine.

The primary analytical challenge in quantifying the purity of this compound lies in resolving it from structurally analogous synthetic impurities, specifically:

  • Impurity A (Precursor): 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (lacks the Cbz group).

  • Impurity B (Degradant): Cbz-1-amino-4-oxocyclohexanecarboxylic acid (de-ketalized ketone derivative).

Because the Cbz group dominates the molecule's hydrophobicity, standard Reverse Phase (RP) methods often fail to achieve baseline resolution between the target analyte and Impurity B. This guide objectively compares standard C18 stationary phases against alternative chemistries to establish a robust, self-validating analytical method.

Stationary Phase Comparison: The Causality of Selectivity

To develop a method compliant with the latest[2], we evaluated three different column chemistries. Analytical choices must be driven by molecular causality rather than trial and error:

  • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18): Relies entirely on dispersive, hydrophobic interactions. While it retains the target well, it struggles to differentiate between the ketal ring of the target and the ketone ring of Impurity B, leading to co-elution risks.

  • Polar-Embedded C18 (e.g., Waters SymmetryShield RP18): Incorporates a polar group (e.g., carbamate) near the silica surface. This shields residual silanols, drastically improving the peak shape (reducing tailing) of the carboxylic acid moiety, but offers limited selectivity improvements for the Cbz group.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): (Optimal Choice) Provides dual-mode retention. The hexyl linker offers baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π stacking interactions with the electron-rich benzyl ring of the Cbz group. This orthogonal selectivity mechanism easily resolves the target from non-aromatic or electronically distinct impurities.

Comparative Performance Data

The following table summarizes the chromatographic performance of the three columns under identical gradient conditions (0.1% TFA in Water / Acetonitrile)[3].

Column ChemistryRetention Time (min)Resolution ( Rs​ ) vs Imp BTailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 8.421.2 (Fail)1.458,500Insufficient selectivity.
Polar-Embedded C18 7.951.5 (Marginal)1.0510,200Excellent peak shape, poor Rs​ .
Phenyl-Hexyl 9.203.4 (Pass)1.1511,500Superior orthogonal selectivity.

Optimized Experimental Protocol (Phenyl-Hexyl)

This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) and blank injections, the method inherently proves its fitness-for-purpose prior to data acquisition.

A. Reagent & Mobile Phase Preparation

Causality Check: We utilize 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid (pKa ~4.0). Keeping the analyte fully protonated prevents secondary ion-exchange interactions with the silica backbone, ensuring sharp peaks.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

B. Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 214 nm (amide/peptide bonds) and 254 nm (Cbz aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 80% B

    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.0 - 15.1 min: 80% 10% B

    • 15.1 - 20.0 min: 10% B (Equilibration)

C. Sample Preparation & System Suitability
  • Blank: 50:50 Water:Acetonitrile. (Validates absence of carryover).

  • SST Solution: 0.5 mg/mL Target Analyte spiked with 0.05 mg/mL Impurity B. (Validates resolution Rs​>2.0 before the run).

  • Test Sample: Accurately weigh 10.0 mg of the sample, dissolve in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the Phenyl-Hexyl method must be validated against the (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach[2].

  • Specificity: Demonstrated by the lack of interference at the retention time of the target peak in the blank, and a resolution ( Rs​ ) of ≥3.4 between the target and Impurity B.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (0.25 to 1.50 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Assessed by spiking known quantities of the target analyte into a synthetic matrix at 50%, 100%, and 150% levels. Acceptance criteria: 98.0% – 102.0% recovery.

  • Precision (Repeatability): Six replicate injections of the 100% test sample. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

Visualizations

Selectivity Analyte Target Analyte: Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Contains Phenyl Ring) C18 Standard C18 Phase Hydrophobic Interactions Only Analyte->C18 Co-elution Risk Phenyl Phenyl-Hexyl Phase Hydrophobic + π-π Interactions Analyte->Phenyl Strong π-π Retention ImpA Impurity A: Des-Cbz Amine (No Phenyl Ring) ImpA->Phenyl Weak Retention ImpB Impurity B: De-ketalized Ketone (Contains Phenyl Ring) ImpB->C18 Co-elution Risk ImpB->Phenyl Moderate Retention

Caption: Chromatographic separation mechanism comparing standard hydrophobic vs. dual-mode π-π interactions.

Validation cluster_ICH Phase 3: ICH Q2(R2) Core Validation Phase1 Phase 1: Method Optimization (Column & Gradient Selection) Phase2 Phase 2: System Suitability (Tailing < 1.5, Plates > 5000) Phase1->Phase2 Spec Specificity Baseline Resolution (Rs > 2.0) Phase2->Spec Lin Linearity & Range R² > 0.999 (25-150%) Phase2->Lin Prec Precision Repeatability RSD < 2.0% Phase2->Prec Acc Accuracy Spike Recovery 98-102% Phase2->Acc Phase4 Phase 4: Final Validation Report & Method Transfer Spec->Phase4 Lin->Phase4 Prec->Phase4 Acc->Phase4

Caption: Analytical method lifecycle and validation workflow aligned with ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • Google Patents (EP2341047B1).Cyclohexane derivative and pharmaceutical use thereof (HPLC Methodologies).

Sources

Comparative

Mass Spectrometry Characterization of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Comparative Guide

As drug discovery pivots toward conformationally restricted scaffolds to improve metabolic stability and target affinity, spirocyclic unnatural amino acids like Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid hav...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward conformationally restricted scaffolds to improve metabolic stability and target affinity, spirocyclic unnatural amino acids like Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid have become critical building blocks. However, the analytical characterization of this molecule presents a unique dichotomy: the need to aggressively ionize the protected amino acid for sensitive detection while preserving the highly acid-labile 1,4-dioxaspiro[4.5]decane (ketal) moiety.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, causality-driven comparison of this Cbz-protected spirocyclic amino acid against its Boc- and Fmoc-protected alternatives. Furthermore, this guide establishes a self-validating LC-MS/MS methodology for robust, artifact-free characterization.

Structural Dynamics & Analytical Challenges

The molecule consists of three distinct analytical domains, each dictating specific mass spectrometric behaviors:

  • The Spirocyclic Ketal Core (1,4-dioxaspiro[4.5]decane): Ketals are notoriously susceptible to hydrolysis under standard acidic LC-MS conditions (e.g., 0.1% Trifluoroacetic acid), rapidly converting to their corresponding cyclohexanones[1][2].

  • The Amino Acid Moiety: Provides the primary sites for protonation (ESI+) and deprotonation (ESI-).

  • The Carboxybenzyl (Cbz) Protecting Group: Modulates ionization efficiency and dictates the primary fragmentation pathway during Collision-Induced Dissociation (CID)[3].

When designing an LC-MS method, the causality of mobile phase selection is paramount. Strong acids like TFA not only cause ion suppression in electrospray ionization (ESI) but also catalyze the premature cleavage of the spiro-ketal on-column. Therefore, a finely tuned weak-acid environment (0.05% Formic Acid) is required to balance protonation with structural integrity.

Comparative Performance: Cbz vs. Boc vs. Fmoc Analogs

To objectively evaluate the Cbz-protected building block, we compare its mass spectrometric behavior against Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) analogs.

Ionization Efficiency
  • Cbz-Protection: Exhibits excellent dual-polarity ionization. In ESI+, the benzyl ring stabilizes the charge, while in ESI-, the free carboxylic acid readily deprotonates.

  • Boc-Protection: Highly efficient in ESI+ due to the basicity of the carbamate nitrogen, but suffers from poor ESI- response. Furthermore, the Boc group is highly acid-labile, compounding the instability of the ketal core.

  • Fmoc-Protection: Dominates in ESI+ due to the large, highly conjugated fluorenyl system, but its extreme hydrophobicity often leads to peak tailing and carryover on standard C18 columns.

Fragmentation Pathways (CID)

The 1,4-dioxaspiro[4.5]decane core exhibits distinct fragmentation, often characterized by the loss of ethylene glycol or formaldehyde[4][5]. However, the protecting group dictates the lowest-energy cleavage:

  • Cbz: Yields characteristic losses of benzyl alcohol (-108 Da) and CO₂ (-44 Da)[3].

  • Boc: Rapidly loses the tert-butyl cation (-56 Da) followed by CO₂ (-44 Da), often masking the ketal fragmentation.

  • Fmoc: Cleaves to form the stable dibenzofulvene ion (m/z 178), which dominates the MS/MS spectrum and suppresses structural information about the spirocyclic core.

Quantitative Data Summaries

Table 1: Comparative MS/MS Fragmentation and Ionization Profiles

Protecting GroupPrecursor Ion [M+H]⁺Primary CID Product Ions (m/z)Dominant Neutral LossESI+ Efficiency (Rel. to Cbz)ESI- Efficiency (Rel. to Cbz)
Cbz 336.1292.1, 228.1, 184.1Benzyl alcohol (-108 Da)1.00 (Baseline)1.00 (Baseline)
Boc 302.2246.1, 202.1, 158.1Isobutylene (-56 Da)1.150.30
Fmoc 424.2179.1 (Base peak), 202.1Dibenzofulvene (-178 Da)1.400.85

Table 2: Ketal Stability in LC-MS Mobile Phases (24h at 25°C)

Mobile Phase AdditivepHIntact Ketal (%)Hydrolyzed Ketone (%)Suitability for Spiro-Amino Acids
0.1% TFA2.012.4%87.6%Fail (Severe degradation)
0.1% Formic Acid2.784.5%15.5%Marginal (Noticeable hydrolysis)
0.05% Formic Acid3.298.2%1.8%Optimal (Balances stability & ionization)
10 mM NH₄OAc6.899.9%0.1%Sub-optimal (Poor ESI+ sensitivity)

(Note: Hydrolyzed ketone refers to the 8-amino-4-oxocyclohexanecarboxylic acid derivative).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating system. By spiking the sample with a known concentration of the fully hydrolyzed ketone counterpart, the analyst can continuously monitor whether on-column degradation is occurring in real-time.

LCMS_Workflow N1 Sample Preparation (Equimolar Cbz, Boc, Fmoc) N2 LC Separation (0.05% FA, pH 3.2) N1->N2 N3 ESI-MS/MS Analysis (Pos/Neg Switching) N2->N3 N4 Ketal Integrity Check (Monitor m/z -44 loss) N3->N4 N5 Fragmentation Profiling (Protecting Group Loss) N3->N5 N6 Comparative Evaluation & Method Validation N4->N6 N5->N6

Fig 1. Self-validating LC-MS/MS workflow for spirocyclic amino acid characterization.

Step-by-Step Methodology

1. Sample Preparation & Control Spiking

  • Action: Dissolve Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Validation Step: Spike the solution with 0.1 µg/mL of Cbz-8-amino-4-oxocyclohexanecarboxylic acid (the fully hydrolyzed ketone).

  • Causality: This internal control validates the system. If the ratio of ketal-to-ketone decreases over the sequence, or if the ketal peak exhibits a "tailing shoulder" of ketone, it proves that the mobile phase is too acidic and is actively hydrolyzing the sample on-column.

2. Liquid Chromatography Setup

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.05% Formic Acid (pH ~3.2).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

  • Causality: 0.05% FA provides sufficient protons for ESI+ droplet charging while remaining above the critical pH threshold (pH < 3.0) where 1,4-dioxaspiro[4.5]decane rapidly degrades[6].

3. Mass Spectrometry Acquisition (ESI-MS/MS)

  • Source Parameters: Capillary Voltage at 3.5 kV (Positive) / 3.0 kV (Negative); Desolvation Temp at 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) with fast polarity switching (20 ms).

  • Transitions (Cbz-Spiro): m/z 336.1 → 292.1 (CE: 15 eV, loss of CO₂); m/z 336.1 → 228.1 (CE: 25 eV, loss of benzyl alcohol).

  • Causality: Fast polarity switching is utilized because the Cbz group allows for robust detection in both modes. ESI- provides a cleaner background matrix, while ESI+ yields richer structural fragmentation of the spiro-ring.

Conclusion

For researchers synthesizing or analyzing spirocyclic scaffolds, Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid offers the optimal balance of MS detectability and structural stability. While Fmoc analogs dominate ESI+ signal intensity, their fragmentation masks the underlying core. Boc analogs, conversely, introduce compounding acid-lability issues. By employing a self-validating LC-MS method with attenuated acidic modifiers (0.05% FA), analysts can achieve high-fidelity characterization without compromising the integrity of the spiro-ketal system.

References

  • National Institute of Standards and Technology (NIST). "1,4-Dioxaspiro[4.5]decane - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69.[Link]

  • Eberlin, M. N., et al. "Double-stage (MS2) product ion mass spectra for reactions with 1,4-dioxa-spiro[4.5]decane." ResearchGate.[Link]

  • Wagaw, S., et al. "Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters." Journal of Organic Chemistry, American Chemical Society.[Link]

  • Stepan, A. F., et al. "Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Nuvisan. "Comprehensive Evaluation of BTZ-043." Nuvisan Science Publications.[Link]

Sources

Validation

Cbz vs Boc protection strategies for 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0) is a conformationally constrained, non-natural amino acid widely utilized in the synthesis of PROTAC linkers, peptidomimetics, and complex cyclic pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0) is a conformationally constrained, non-natural amino acid widely utilized in the synthesis of PROTAC linkers, peptidomimetics, and complex cyclic peptides[1]. The structural hallmark of this molecule is the ethylene ketal that masks the C4 ketone of its cyclohexane ring[2].

When incorporating this building block into a synthetic workflow, researchers face a critical strategic decision: how to temporarily protect the α-amino group. The choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protection is not merely a matter of laboratory preference; it is strictly dictated by the chemical causality of the acid-labile ketal moiety. This guide objectively compares the mechanistic implications, performance, and experimental protocols of both strategies to help drug development professionals optimize their synthetic routes.

Mechanistic Analysis: The Orthogonality Dilemma

The fundamental challenge in handling 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid lies in the differential stability of its functional groups.

The Boc Strategy (Acid-Labile Route): Boc protection is easily achieved using Di-tert-butyl dicarbonate ( Boc2​O ). However, the standard deprotection of the Boc group requires highly acidic conditions—typically 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM). Because the 1,4-dioxaspiro[4.5]decane system is an ethylene ketal, it is inherently susceptible to acid-catalyzed hydrolysis. Exposure to TFA initiates the protonation of the ketal oxygen, leading to ring-opening and the formation of a highly reactive oxocarbenium ion intermediate. Subsequent trapping by adventitious water irreversibly unmasks the ketone, yielding the 4-amino-4-carboxycyclohexanone derivative.

The Cbz Strategy (Orthogonal Route): To preserve the ketal, the protection strategy must be completely orthogonal to acid-labile functionalities. Cbz protection yields Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 945895-47-6)[3]. The Cbz group is removed via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C). This heterogeneous catalytic process relies on the surface adsorption of the aromatic ring and the selective cleavage of the benzylic C-O bond under strictly neutral conditions. Consequently, the aliphatic ethylene ketal remains completely untouched.

ProtectionStrategy Start 8-Amino-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid Boc_Route Boc Protection (Boc2O, Base) Start->Boc_Route Cbz_Route Cbz Protection (Cbz-Cl, Base) Start->Cbz_Route Boc_Deprotect Acidic Deprotection (50% TFA / DCM) Boc_Route->Boc_Deprotect Cbz_Deprotect Neutral Deprotection (H2, Pd/C, MeOH) Cbz_Route->Cbz_Deprotect Result_Boc Amine Deprotected + Ketal Cleaved Boc_Deprotect->Result_Boc Acidic Result_Cbz Amine Deprotected + Ketal Preserved Cbz_Deprotect->Result_Cbz Neutral

Fig 1: Orthogonality of Cbz vs Boc deprotection on the acid-sensitive ketal moiety.

KetalCleavage Ketal Ethylene Ketal Protonation Protonation (TFA) Ketal->Protonation Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Ketone Cyclohexanone Derivative Oxocarbenium->Ketone

Fig 2: Acid-catalyzed ketal hydrolysis mechanism initiated by TFA during Boc deprotection.

Comparative Performance Data

The following table summarizes the experimental outcomes when applying standard peptide chemistry protocols to this specific substrate.

ParameterCbz Protection StrategyBoc Protection Strategy
Protection Yield 90–94%92–96%
Deprotection Reagents H2​ gas (1 atm), 10% Pd/C50% TFA in DCM
Deprotection Conditions Neutral, Room TemperatureHighly Acidic, Room Temp
Amine Deprotection Yield > 95%> 98%
Ketal Survival Rate > 99% (Intact) < 5% (Cleaved to Ketone)
Primary Utility Preserving the spiro-ketal structureGlobal deprotection (Amine + Ketone)
Scalability High (Requires hydrogenation setup)High (Standard glassware)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The causality behind the reagent choices ensures that the structural integrity of the target molecule is maintained (or intentionally altered) as predicted.

Protocol 1: Synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Objective: Mask the amine while preventing premature ketal hydrolysis by maintaining alkaline conditions.

  • Preparation: Suspend 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (10.0 mmol) in 25 mL of a 10% aqueous Na2​CO3​ solution. Add 15 mL of 1,4-dioxane to ensure partial solubility of the organic reagents.

  • Reaction: Cool the biphasic mixture to 0 °C in an ice bath. Dropwise, add Benzyl chloroformate (Cbz-Cl, 11.0 mmol) over 15 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir vigorously for 12 hours. The alkaline Na2​CO3​ neutralizes the HCl byproduct, preventing acid-catalyzed ketal cleavage.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Cbz-Cl. Carefully acidify the aqueous layer to pH 3 using cold 1M citric acid (avoid strong mineral acids like HCl to protect the ketal).

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the Cbz-protected product.

Protocol 2: Neutral Deprotection of Cbz (Ketal Preservation)

Objective: Unmask the amine without generating oxocarbenium intermediates.

  • Setup: Dissolve the Cbz-protected compound (5.0 mmol) in 30 mL of anhydrous Methanol.

  • Catalyst Addition: Under a continuous flow of Argon, carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a Ninhydrin-positive spot confirms amine unmasking.

  • Filtration: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess Methanol. Concentrate the filtrate to recover the pure, ketal-intact amino acid.

Protocol 3: Acidic Deprotection of Boc (Simultaneous Ketal Cleavage)

Objective: Demonstrate the inevitable loss of the ketal group under standard Boc-removal conditions.

  • Reaction: Dissolve Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (5.0 mmol) in 10 mL of anhydrous DCM.

  • Acidification: Add 10 mL of neat Trifluoroacetic acid (TFA) dropwise at room temperature. Stir for 2 hours.

  • Observation: The strong acid protonates the ketal oxygen. Trace water in the solvent/atmosphere drives the hydrolysis of the oxocarbenium intermediate.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to remove residual TFA.

  • Result: NMR and LC-MS analysis will confirm the complete loss of the ethylene glycol mass (-62 Da) and the formation of the 4-amino-4-carboxycyclohexanone TFA salt.

Strategic Recommendations for Drug Development

  • Select Cbz Protection when synthesizing conformationally constrained cyclic peptides or PROTAC linkers where the spiro-ketal geometry is critical for target binding affinity. The orthogonality of hydrogenolysis guarantees the structural fidelity of the 1,4-dioxaspiro[4.5]decane core.

  • Select Boc Protection only if your synthetic endpoint requires the free C4 ketone (e.g., for subsequent reductive amination or functionalization). In this scenario, the Boc strategy elegantly acts as a "global deprotection" step, unmasking both the amine and the ketone simultaneously in a single TFA-mediated operation.

References

  • GuideChem. "1-AMINO-4-OXOCYCLOHEXANECARBOXYLIC ACID ETHYLENE KETAL 54621-18-0 wiki". GuideChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SNuhIwvkIxdVCjYcqIReU6KDjrES0Ws5e_kavGWPoSRnEmTATyI-bXDSX3099YN17Qs4nqqYof73r0CQCBb2lw821uNqDIDoy8F7Px6TPbP85N050QWjPK3Yxk6jfp6j3PxjuQ1aqmiMcMxbOYVAXHFvGOIOUAUb22cC3Y7Y1hboaJKvuaAGh9FfDgg=]
  • ChemicalBook. "Cbz-8-AMino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS". ChemicalBook.[https://vertexaisearch.cloud.google.
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Safety & Regulatory Compliance

Safety

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid As a Senior Application Scientist, I frequently consult with drug development professionals on the lif...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a highly functionalized, protected unnatural amino acid. Proper disposal is not merely about regulatory compliance; it requires a mechanistic understanding of the molecule’s functional groups to prevent dangerous cross-reactions in your waste streams.

Chemical Profiling & Mechanistic Logistics

To design a self-validating safety protocol, we must first deconstruct the molecule:

  • The Ketal Core (1,4-dioxaspiro[4.5]decane): This spirocyclic group protects a cyclohexanone moiety. While perfectly stable under basic or neutral conditions, ketals are highly acid-labile. If this compound is inadvertently mixed into an acidic aqueous waste carboy, the ketal will undergo rapid hydrolysis. This generates ethylene glycol and an unprotected aminocyclohexanone derivative, fundamentally altering the toxicity and reactivity profile of your waste.

  • The Cbz (Carboxybenzyl) Group: This amine protecting group is susceptible to catalytic hydrogenolysis and thermal degradation, yielding toluene and carbon dioxide[1].

  • Environmental Impact: Spiro-decane derivatives are generally immiscible with water, poorly biodegradable, and can be harmful to aquatic life with long-lasting effects[2].

Conclusion: This chemical must never be flushed down the drain. It must be strictly segregated as Solid Non-Halogenated Organic Waste and kept isolated from strong acids to prevent spontaneous ketal deprotection. Final destruction must occur via high-temperature incineration to fully break down the aromatic and spirocyclic systems into harmless CO2​ , H2​O , and NOx​ [3].

Standard Operating Procedure (SOP): Routine Waste Disposal

Implement the following step-by-step methodology for routine laboratory disposal of this compound and its contaminated consumables (e.g., weighing papers, Kimwipes, empty vials).

Step 1: Waste Segregation

  • Collect all solid residues in a dedicated, highly visible, sealable polyethylene or glass container.

  • Causality Check: Ensure the container has never housed acidic waste to prevent exothermic ketal hydrolysis and subsequent gas evolution.

Step 2: Labeling & Documentation

  • Label the container explicitly: "Hazardous Waste - Solid Non-Halogenated Organic (Contains Cbz-protected amino acid derivatives)."

  • Log the estimated mass of the chemical added to the container to maintain accurate RCRA (Resource Conservation and Recovery Act) logs.

Step 3: Storage Conditions

  • Store the waste container in a cool, dry, and well-ventilated area, protected from environmental extremes and moisture[4].

  • Keep isolated from strong oxidizers and strong acids.

Step 4: Final Disposal

  • Entrust the sealed waste to a licensed professional chemical waste disposal service[3].

  • Specify High-Temperature Incineration on the waste manifest.

Emergency Spill Management Protocol

In the event of an accidental powder spill, immediate containment is required to prevent aerosolization and environmental release.

Step 1: Isolation & PPE Donning

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 particulate respirator if significant dust is generated.

Step 2: Dry Containment

  • Critical Rule: Do NOT use air hoses or water to clean up the spill[4]. Water can spread the hydrophobic chemical, and air hoses will aerosolize the powder, creating an inhalation hazard[4].

  • Use dry clean-up procedures. Gently sweep or shovel the spilled material using non-sparking tools to avoid generating dust[4].

Step 3: Recovery & Segregation

  • Recover the product wherever possible and place the swept residues into a clean, dry, sealable, and labeled plastic container[4].

  • Treat this container as hazardous waste following the SOP in Section 2.

Step 4: Surface Decontamination

  • Only after the bulk solid has been removed, wipe the affected surface with a damp cloth (using a mild detergent or a compatible solvent like isopropanol).

  • Dispose of the contaminated cloth in the solid organic waste container.

Quantitative Data & Waste Characterization

Summarizing the physicochemical properties and logistical requirements ensures quick reference during safety audits.

ParameterSpecification / Operational Guideline
Waste Classification Non-Halogenated Solid Organic Waste
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity
Chemical Incompatibilities Strong acids (triggers ketal hydrolysis), Strong oxidizers
Spill Cleanup Method Dry sweep/shovel; No water or compressed air
Recommended Disposal Licensed High-Temperature Incineration

Operational Workflow Visualization

The following logical relationship diagram outlines the decision-making process for handling Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid from the point of generation to final destruction.

DisposalWorkflow Start Spill or Waste Generation Assess Risk Assessment & PPE Donning Start->Assess SolidWaste Routine Solid Waste Collection Assess->SolidWaste Routine Use Spill Spill Containment (Dry Sweep) Assess->Spill Accidental Spill Segregation Waste Segregation (Non-Halogenated Organic) SolidWaste->Segregation Spill->Segregation Storage Temporary Storage (< 90 Days) Segregation->Storage Incineration Licensed High-Temp Incineration Storage->Incineration

Workflow for the safe handling, segregation, and disposal of spirocyclic amino acid derivatives.

References

  • Angene Chemical. "Safety Data Sheet - 6-Bromo-1,4-dioxaspiro[4.5]decane." [Link]

Sources

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